Technical Documentation Center

8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
  • CAS: 910122-85-9

Core Science & Biosynthesis

Foundational

8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine ring system is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused bicyclic heterocycle, an isomer of purine, demonstrates remarkable synthetic versatility and a broad spectrum of pharmacological activities.[3][4] Its derivatives have been successfully developed into commercial drugs targeting a range of conditions, most notably the anxiolytic and hypnotic agents Zolpidem and Alpidem, which modulate GABA-A receptors.[2][5][6] The therapeutic potential of this scaffold extends to anticancer, antitubercular, antiviral, and anti-inflammatory applications, making it a focal point of intensive drug discovery research.[7][8][9]

8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure combines the foundational imidazo[1,2-a]pyridine core with a methoxy group at the 8-position and a carboxylic acid at the 2-position. These functional groups are critical, serving as handles for further chemical modification and influencing the molecule's physicochemical properties and biological target interactions. A rigorous and unambiguous structural characterization of this molecule is therefore not merely an academic exercise but a prerequisite for its effective use in drug development, ensuring purity, predicting reactivity, and forming the basis for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, blending theoretical principles with practical, field-proven experimental protocols.

Compound Profile: 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Parameter Value Source
IUPAC Name 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid[10]
CAS Number 910122-85-9[10]
Molecular Formula C₉H₈N₂O₃[10]
Molecular Weight 192.17 g/mol [10]
InChI Key KYIVMSMDDXMNOA-UHFFFAOYSA-N[10]

Workflow for Structural Elucidation

The comprehensive structural analysis of a novel or key intermediate compound follows a logical progression from primary structure confirmation to three-dimensional spatial arrangement. The following workflow outlines the standard approach for 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.

Structural_Elucidation_Workflow cluster_validation Data Integration & Validation synthesis Synthesis of 8-Methoxyimidazo[1,2-a]pyridine- 2-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity Check ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight ftir FT-IR Spectroscopy purification->ftir Functional Groups xray X-ray Crystallography (Single Crystal) purification->xray integration Spectroscopic Data Integration nmr->integration ms->integration ftir->integration xray->integration validation Structure Confirmation integration->validation

Caption: Workflow for synthesis and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, ¹H and ¹³C NMR provide unambiguous evidence for its structure.[11]

Expert Insights: Interpreting the Spectrum

The chemical shifts and coupling patterns are highly diagnostic. In the ¹H NMR spectrum, the proton at position 5 (H-5) is typically the most deshielded aromatic proton (appearing at the highest δ value) due to the anisotropic effect and electron-withdrawing nature of the adjacent bridgehead nitrogen and fused imidazole ring.[10] The presence of a sharp singlet integrating to three protons around 3.9-4.0 ppm is a clear indicator of the methoxy group.[10] The carboxylic acid proton often appears as a broad singlet at a very high chemical shift (>12 ppm) due to hydrogen bonding.[10]

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is readily identified by its characteristic shift in the 165-170 ppm range. The carbon attached to the methoxy group (C-8) is also a key marker.[10]

Quantitative Data Summary

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [10]

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
12.80 br s - COOH
8.10 d 6.6 H-5
7.49 d 8.9 H-7
~6.9 (inferred) t ~7.8 H-6

| 3.96 | s | - | OCH₃ |

Note: The H-6 proton signal is often a triplet and may be inferred from the coupling patterns of H-5 and H-7.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆) [10]

Chemical Shift (δ ppm) Assignment
167.2 COOH
153.4 C-8 (C-OCH₃)

| 129.7 - 109.9 | Aromatic Carbons |

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to avoid exchange of the acidic COOH proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the probe temperature to 298 K.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Collect 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Set a spectral width of 240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024) are required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Expert Insights: Fragmentation Pathway

For 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, ESI in positive mode will readily protonate the molecule, yielding an [M+H]⁺ ion.[10] The expected m/z value for this ion would be 193.07, confirming the molecular formula C₉H₈N₂O₃.[10] The primary fragmentation pathways involve the neutral loss of molecules that are structurally labile. The most anticipated fragmentations are the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group and the loss of a methyl radical followed by carbon monoxide, or a methoxy radical (·OCH₃, 31 Da).

MS_Fragmentation parent [M+H]⁺ m/z = 193.07 frag1 [M+H - CO₂]⁺ m/z = 149.06 parent->frag1 - CO₂ (44 Da) frag2 [M+H - H₂O]⁺ m/z = 175.06 parent->frag2 - H₂O (18 Da) frag3 [M+H - ·OCH₃]⁺ m/z = 162.05 parent->frag3 - ·OCH₃ (31 Da)

Caption: Key ESI-MS fragmentation pathways.

Quantitative Data Summary

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data [10]

Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺ Ion Formula

| 193.0557 | 193.07 (low res) | [C₉H₉N₂O₃]⁺ |

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water (1:1) with 0.1% formic acid. The acid promotes protonation for positive ion mode.

  • Instrument Parameters (Q-TOF or Orbitrap Mass Spectrometer):

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Optimize spray voltage (~3.5 kV), capillary temperature (~275 °C), and sheath/auxiliary gas flow rates.

    • Calibrate the mass analyzer using a known standard solution immediately prior to the run.

  • Data Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 50-500 to detect the parent ion.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 193.07) to induce fragmentation and collect the fragment ion spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expert Insights: Diagnostic Vibrations

The FT-IR spectrum of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid will be dominated by several key absorption bands. The carboxylic acid O-H stretch will appear as a very broad band from 2500-3300 cm⁻¹, a result of extensive hydrogen bonding.[10] Superimposed on this will be C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1705 cm⁻¹.[10] The aromatic C=C and C=N ring vibrations will appear in the 1600-1450 cm⁻¹ region, while the characteristic C-O stretch of the methoxy group provides a key signal around 1250 cm⁻¹.[10]

Quantitative Data Summary

Table 4: Key FT-IR Absorption Bands [10]

Wavenumber (cm⁻¹) Vibrational Mode Assignment Expected Intensity
3100–2500 O-H stretch (Carboxylic Acid) Broad, Strong
1705 C=O stretch (Carbonyl) Sharp, Strong
1603 C=C / C=N stretch (Aromatic) Medium

| 1250 | C-O stretch (Aryl-Alkyl Ether) | Strong |

Experimental Protocol: ATR-FT-IR Analysis
  • Sample Preparation:

    • Place a small, solid sample (1-2 mg) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrument Parameters:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Set the spectral range from 4000 to 400 cm⁻¹.

  • Data Acquisition:

    • Lower the ATR anvil to ensure firm contact between the sample and the crystal.

    • Collect the spectrum, co-adding 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption peaks.

X-ray Crystallography

While NMR, MS, and IR confirm the molecular formula and connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[12] Although specific crystallographic data for 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is not widely published, studies on analogous imidazo[1,2-a]pyridine derivatives provide valuable insights into its likely conformation.[13]

Expert Insights: Expected Structural Features

Based on related structures, the fused imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[10] The carboxylic acid group at the C-2 position will likely adopt a conformation that is syn-periplanar relative to the imidazole ring, which could facilitate intramolecular or intermolecular hydrogen bonding. The methoxy group at C-8 may cause minor steric interactions that lead to slight deviations from perfect planarity. The crystal packing will likely be dominated by hydrogen bonding interactions involving the carboxylic acid group and the pyridine nitrogen.[13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol is a generalized workflow for obtaining a crystal structure.

  • Crystal Growth (Self-Validating System):

    • The primary challenge is growing diffraction-quality single crystals. This is often a trial-and-error process.

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.

    • Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • The formation of well-defined, non-twinned crystals is the goal.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion. A complete dataset is obtained by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between calculated and observed structure factors. The refinement is complete when the R-factor is minimized.

Conclusion

The structural analysis of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and formula, and FT-IR spectroscopy identifies key functional groups. Together, they provide a complete picture of the molecule's covalent structure. For absolute confirmation of its three-dimensional arrangement and solid-state packing, single-crystal X-ray crystallography is the ultimate arbiter. The protocols and insights detailed in this guide represent a robust, self-validating system for the unambiguous characterization of this important pharmaceutical intermediate, providing the foundational data necessary for its successful application in drug discovery and development.

References

  • Hu, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Sondhi, S. M., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Roy, U. K., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. [Link]

  • Sree, G. S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Wikipedia. (2023). Alpidem. [Link]

  • Muzalevskiy, V. M., et al. (2016). Metal‐Free Approach to Zolpidem, Alpidem and their Analogues via Amination of Dibromoalkenes Derived from Imidazopyridine and Imidazothiazole. ResearchGate. [Link]

  • Nayak, S. K., et al. (2013). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Soman, S. S. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Wikipedia. (2024). Zolpidem. [Link]

  • Al-Majidi, S. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • Crestani, F., et al. (2002). Mechanism of action of the hypnotic zolpidem in vivo. PMC. [Link]

  • Kumar, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Uchida, M., et al. (1993). X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine. PubMed. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Gümüş, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH. [Link]

  • J&K Scientific. 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. [Link]

  • Paljetak, H. C., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Liu, P., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC. [Link]

  • Kollár, L., et al. (2017). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. [Link]

  • Cuisinier, C., et al. (2016). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Acta Crystallographica Section E. (2011). 2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium chloride. NIH. [Link]

  • ResearchGate. (2015). Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex. [Link]

Sources

Exploratory

physicochemical properties of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid Executive Summary 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 910122-85-9) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid

Executive Summary

8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 910122-85-9) represents a specialized scaffold in medicinal chemistry, distinct for its amphoteric nature and fused bicyclic architecture.[1] Unlike its unsubstituted parent, the inclusion of the 8-methoxy group introduces specific electronic perturbations—enhancing the electron density of the core ring system while modulating solubility profiles.[1] This whitepaper provides a comprehensive technical analysis of this molecule, focusing on its utility as a pharmacophore precursor for potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1]

Molecular Architecture & Electronic Properties[1][2][3]

The imidazo[1,2-a]pyridine core is a "privileged structure" in drug discovery, known for mimicking the purine nucleobase while offering distinct solubility advantages.[1]

  • Electronic Distribution: The 8-methoxy substituent functions as a weak electron donor (+M effect) positioned adjacent to the bridgehead nitrogen.[1] This positioning is critical; it slightly increases the electron density at the N1 position compared to the unsubstituted analog, potentially influencing binding affinity in metallo-enzyme pockets.[1]

  • Acid-Base Character: The molecule is a zwitterion at physiological pH.[1] The C2-carboxylic acid (pKa ~3.[1][2]5) is deprotonated, while the N1-nitrogen (pKa ~5.8–6.[1]2) can accept a proton.[1] The 8-OMe group sterically shields the C8 position, preventing metabolic oxidation often seen at this site in unsubstituted analogs.[1]

Diagram 1: Electronic Resonance & Numbering Logic

G cluster_0 Precursor cluster_1 Target Scaffold N1 2-Amino-3-methoxypyridine (Nucleophilic N-Ring) Core Imidazo[1,2-a]pyridine Core N1->Core Cyclization OMe 8-Methoxy Group (Electron Donor) Core->OMe Substituent Effect (Steric/Electronic) COOH 2-Carboxylic Acid (Anionic Center) Core->COOH Functional Handle

Caption: Structural logic of the 8-methoxyimidazo[1,2-a]pyridine scaffold, highlighting the origin of the fused system and key functional domains.

Physicochemical Parameters

The following data consolidates experimental ranges and high-confidence predicted values (consensus modeling) for the title compound.

PropertyValue / RangeNotes
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
CAS Number 910122-85-9Specific to 8-OMe, 2-COOH variant
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point > 210°C (Decomposition)High lattice energy due to zwitterionic H-bonding
Solubility (Water) Low (< 1 mg/mL at pH 4-5)Lowest solubility at Isoelectric Point (pI)
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHPoor in non-polar solvents (Hexane, DCM)
pKa (Acid) 3.2 ± 0.2 (Predicted)Carboxylic acid deprotonation
pKa (Base) 5.9 ± 0.3 (Predicted)N1-Nitrogen protonation
LogP 0.8 – 1.1Lipophilicity increased by OMe vs. parent
Topological Polar Surface Area ~70 ŲGood membrane permeability potential

Critical Insight - Solubility Profile: Researchers must note that this compound exhibits a "U-shaped" solubility curve.[1] It dissolves readily in 1M HCl (cationic form) and 1M NaOH (anionic form) but precipitates near pH 4.5 (isoelectric point).[1] Protocol Adjustment: For NMR analysis, use DMSO-d6 or add a drop of NaOD/DCl to D2O to ensure complete dissolution.

Synthetic Protocol & Purification

The synthesis of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid follows a robust condensation-hydrolysis sequence.[1] The following protocol is designed for gram-scale production.

Reaction Scheme
  • Condensation: 2-Amino-3-methoxypyridine + Ethyl bromopyruvate → Ethyl ester intermediate.[1]

  • Hydrolysis: Ethyl ester + LiOH/NaOH → Lithium/Sodium salt → Acidification → Free Acid.[1]

Step-by-Step Methodology

Step 1: Cyclocondensation (Formation of Ethyl Ester) [1]

  • Reagents: Dissolve 2-amino-3-methoxypyridine (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition: Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup: Cool to room temperature. The hydrobromide salt of the ester often precipitates.[1] Filter the solid.[1]

  • Neutralization: Suspend the solid in saturated NaHCO₃ and extract with Ethyl Acetate. Dry (Na₂SO₄) and concentrate to yield the ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate.[1]

Step 2: Saponification (Ester Hydrolysis) [1]

  • Solvent System: Dissolve the ester (from Step 1) in a 1:1 mixture of THF and Water.[1]

  • Base Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq).[1]

  • Reaction: Stir at ambient temperature for 2–3 hours. (Avoid heating to prevent decarboxylation).[1]

  • Acidification (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Slowly add 1M HCl dropwise.[1]

    • Stop adding acid when pH reaches ~4.0–4.5. [1]

    • Why? Going too acidic (pH < 2) will redissolve the compound as the hydrochloride salt.[1] Targeting the isoelectric point ensures maximum precipitation.[1]

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 50°C.[1]

Diagram 2: Synthetic Workflow

Synthesis Start 2-Amino-3-methoxypyridine + Ethyl Bromopyruvate Intermediate Ethyl Ester Intermediate (Cyclized) Start->Intermediate Reflux, EtOH Hydrolysis LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis RT, 2h pH_Adjust Acidification to pH 4.5 (Isoelectric Precipitation) Hydrolysis->pH_Adjust 1M HCl Final 8-Methoxyimidazo[1,2-a]pyridine- 2-carboxylic acid pH_Adjust->Final Filtration & Drying

Caption: Step-wise synthesis focusing on the critical pH adjustment step for isolation.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized material, compare against these standard spectral markers.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).[1]

    • δ 8.45 (s, 1H): H-3 proton (characteristic singlet of the imidazole ring).[1]

    • δ 8.10 (d, J=6.8 Hz, 1H): H-5 proton (deshielded by ring nitrogen).[1]

    • δ 6.95 (t, J=7.0 Hz, 1H): H-6 proton.[1]

    • δ 6.85 (d, J=7.0 Hz, 1H): H-7 proton.[1]

    • δ 3.96 (s, 3H): Methoxy group (diagnostic singlet).[1][3]

    • Note: The H-5 doublet is a key indicator of successful cyclization.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 193.06; Observed: 193.1.[1]

    • fragmentation: Loss of CO₂ (M-44) is common in MS/MS modes.[1]

References

  • PubChem Compound Summary. Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.[1][2][4][5] National Center for Biotechnology Information.[1] Link[1][2]

  • BenchChem. 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid Product Data.Link[1]

  • RSC Advances. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.[1] Royal Society of Chemistry.[1] Link

  • Pipzine Chemicals. Imidazo[1,2-a]pyridine-8-Carboxylic Acid Properties.[1][6] (Structural Analog Reference). Link

Sources

Foundational

8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid CAS number and identification

An In-Depth Technical Guide to 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 910122-85-9): Properties, Synthesis, and Analytical Characterization Abstract This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 910122-85-9): Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the foundational importance of the imidazo[1,2-a]pyridine scaffold, detailing the specific physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for the structural confirmation and purity assessment of the title compound. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its application as a critical synthetic intermediate. Key identification data, including its CAS Number 910122-85-9 , are discussed alongside in-depth analysis of its spectroscopic signatures.

Section 1: The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is recognized as a "privileged" scaffold in drug discovery.[1] This is due to its unique three-dimensional structure and electronic properties, which allow it to bind to a wide array of biological targets with high affinity and specificity. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3][4]

8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid emerges as a particularly valuable building block within this class. The strategic placement of the methoxy group at the 8-position and a carboxylic acid at the 2-position provides two key points for chemical modification. The carboxylic acid serves as a versatile handle for amide bond formation, esterification, or other conjugations, while the methoxy group modulates the electronic environment of the ring system, influencing its binding characteristics and metabolic stability. This makes it a crucial intermediate for synthesizing libraries of compounds aimed at various therapeutic targets, from kinases involved in cancer to enzymes implicated in neurological disorders.[5]

Section 2: Physicochemical Properties and Structural Data

The unambiguous identification of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is paramount for its effective use in research and development. The following table summarizes its core identifiers and key physicochemical properties.

PropertyValueSource
CAS Number 910122-85-9[5]
Molecular Formula C₉H₈N₂O₃[5]
Molecular Weight 192.17 g/mol [5]
Appearance Typically a solid (e.g., white to off-white powder)[6]
Solubility Soluble in polar organic solvents like DMSO and DMF[6]

Section 3: Synthesis Strategy and Workflow

The most common and efficient method for constructing the imidazo[1,2-a]pyridine ring system is through the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7] A reliable synthetic route to 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid can be adapted from the established synthesis of its 8-hydroxy analog.[7]

The proposed synthesis involves the reaction of 2-amino-3-methoxypyridine with bromopyruvic acid .

Causality of Experimental Design:

  • Starting Materials: 2-amino-3-methoxypyridine is chosen as it provides the necessary pyridine ring and the 8-position methoxy substituent after cyclization. Bromopyruvic acid is an ideal α-halocarbonyl partner that contains the required carboxylic acid functionality.

  • Reaction Mechanism: The reaction proceeds via an initial Sₙ2 reaction where the most nucleophilic nitrogen of the aminopyridine (the endocyclic pyridine nitrogen) attacks the α-carbon of bromopyruvic acid, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

  • Solvent: Anhydrous methanol is a suitable solvent as it can dissolve the starting materials and facilitate the reaction without participating in unwanted side reactions.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_result Outcome Reactant1 2-Amino-3-methoxypyridine Stir Stir at Room Temp (24h) Reactant1->Stir Reactant2 Bromopyruvic Acid Reactant2->Stir Solvent Anhydrous MeOH Solvent->Stir Filtration Filtration of Precipitate Stir->Filtration Product 8-Methoxyimidazo[1,2-a]pyridine- 2-carboxylic acid Filtration->Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • To a suspension of 2-amino-3-methoxypyridine (1 equivalent) in anhydrous methanol (approx. 10 mL per gram of aminopyridine), add bromopyruvic acid (1 equivalent).

  • Stir the resulting mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Upon reaction completion, a precipitate typically forms.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Section 4: Comprehensive Analytical Characterization

A multi-technique approach is essential for the unequivocal identification and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

Protocol for NMR Analysis:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Data Interpretation: The following table summarizes the expected NMR signals based on literature data.[5]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)AssignmentRationale
¹H ~12.80Broad Singlet1H, COOHThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
¹H ~8.10Doublet, J ≈ 6.6 Hz1H, H-5H-5 is adjacent to the electron-deficient bridgehead nitrogen, causing a significant downfield shift.
¹H ~7.49Doublet, J ≈ 8.9 Hz1H, H-7Proton on the pyridine ring.
¹H ~3.96Singlet3H, OCH₃The three equivalent protons of the methoxy group appear as a sharp singlet.
¹³C ~167.2-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
¹³C ~153.4-C8-OCH₃The aromatic carbon directly attached to the electron-donating methoxy group.
¹³C 109.9-129.7-Aromatic CsSignals corresponding to the remaining carbons in the fused aromatic ring system.
Mass Spectrometry (MS)

MS provides crucial information about the compound's molecular weight and fragmentation pattern, further confirming its identity.

Protocol for ESI-MS Analysis:

  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass analyzer.

  • Acquire the spectrum in positive ion mode ([M+H]⁺).

Expected Results:

  • Molecular Ion: A prominent peak should be observed at m/z 193.07, corresponding to the protonated molecule [C₉H₈N₂O₃ + H]⁺.[5]

  • Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. The primary fragmentation pathways involve the neutral loss of carbon dioxide (44 Da) from the carboxylic acid group and the loss of the methoxy group (31 Da).[5]

Fragmentation Parent [M+H]⁺ m/z = 193.07 Frag1 Fragment 1 [M+H - CO₂]⁺ Parent->Frag1 - CO₂ (44 Da) Frag2 Fragment 2 [M+H - CH₃O]⁺ Parent->Frag2 - OCH₃ (31 Da)

Caption: Key fragmentation pathways in ESI-MS/MS analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol for FT-IR Analysis:

  • Prepare a sample, typically as a KBr (potassium bromide) pellet, by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Data Interpretation: The following characteristic absorption bands confirm the presence of the expected functional groups.[5]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100–2500 (broad)O-H StretchCarboxylic Acid (COOH)
~1705C=O StretchCarbonyl of Carboxylic Acid
~1603C=C / C=N StretchAromatic Ring System
~1250C-O StretchAryl Ether (OCH₃)
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow MobilePhase Mobile Phase (e.g., ACN/H₂O with 0.1% TFA) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Data Data System (Chromatogram) Detector->Data Applications Start 8-Methoxyimidazo[1,2-a]pyridine- 2-carboxylic acid Step1 Amide Coupling, Esterification, etc. Start->Step1 Library Diverse Chemical Library Step1->Library Screen High-Throughput Screening Library->Screen Hit Hit Compounds Screen->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidates (e.g., Kinase Inhibitors) Lead->Drug

Caption: Role as a building block in the drug discovery pipeline.

Section 6: Safety, Handling, and Storage

  • Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 7: Conclusion

8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a versatile and valuable building block for modern drug discovery. Its robust synthesis and the clear, distinguishable signals in various analytical techniques allow for confident identification and quality control. The strategic positioning of its functional groups provides a reliable platform for the development of novel therapeutics targeting a wide range of diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this important chemical entity in their research endeavors.

References

  • J&K Scientific. 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7. [Link]

  • Pipzine Chemicals. Imidazo[1,2-a]pyridine-8-Carboxylic Acid. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 75, No. 6. [Link]

  • Pipzine Chemicals. 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • National Institutes of Health. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • National Institutes of Health. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

  • PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]

Sources

Exploratory

Preamble: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid Derivatives The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid Derivatives

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it a "privileged scaffold," capable of interacting with a wide array of biological targets. 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid represents a key intermediate, a versatile building block for the synthesis of diverse libraries of bioactive molecules. While the parent compound itself is primarily a synthetic tool, its derivatives have shown remarkable therapeutic potential across several disease areas, including oncology, neurological disorders, and infectious diseases.[1][2][3][4]

This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the key therapeutic targets of molecules derived from the 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid core. We will delve into the mechanistic rationale for target selection, present detailed experimental workflows for target validation, and summarize key structure-activity relationship data.

Part 1: Oncology - Targeting Aberrant Signaling and Inflammation

The imidazo[1,2-a]pyridine scaffold has yielded potent anti-cancer agents by targeting fundamental processes of tumorigenesis, such as uncontrolled cell proliferation and chronic inflammation.

Target Class: Protein Kinases - The PI3K/Akt/mTOR Pathway

Expertise & Experience: The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a critical role in cell proliferation, survival, and angiogenesis.[5] Its dysregulation makes it a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold, with its ability to be functionalized at multiple positions, can be tailored to fit into the ATP-binding pocket of kinases like PI3K, leading to potent and selective inhibition. Derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines, with some analogs specifically inhibiting kinases crucial for tumor growth.[1][5]

Authoritative Grounding: Research has shown that replacing certain moieties with an imidazopyrazine (structurally related to imidazopyridine) can be beneficial for activity against PI3K.[5] This highlights the tunability of the core scaffold for kinase inhibition.

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Trustworthiness - Self-Validating Protocol: In Vitro PI3Kα Kinase Assay

This protocol describes a luminescent kinase assay to quantify the inhibitory potential of a test compound against PI3Kα. The principle relies on the depletion of ATP during the kinase reaction, which is measured using a luciferase/luciferin system.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM CHAPS, 1 mM DTT.

    • PI3Kα Enzyme: Recombinant human PI3Kα, diluted in assay buffer to 2x final concentration (e.g., 2 nM).

    • Substrate Mix: PIP2 substrate, diluted in assay buffer to 2x final concentration (e.g., 20 µM).

    • ATP Solution: Diluted in assay buffer to 2x final concentration (e.g., 20 µM).

    • Test Compound: Serially dilute the 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid derivative in 100% DMSO, then dilute in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to wells of a 384-well white plate.

    • Add 5 µL of the 2x PI3Kα enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of 2x Substrate Mix and 2x ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound SeriesTargetIC₅₀ (nM)Reference
Phenylpyrimidine-carboxamidesPI3Kα0.9 (for lead compound)[5]
Other Kinase-inhibiting AnalogsVarious KinasesVaries[1]
Target Class: Inflammatory Signaling Nodes - STAT3/NF-κB

Expertise & Experience: The transcription factors STAT3 and NF-κB are key mediators of inflammatory pathways that are often constitutively active in cancer cells, promoting survival and proliferation. Targeting these pathways can be an effective anti-cancer strategy. Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory activity, and recent studies have shown they can modulate the STAT3/NF-κB signaling axis in breast and ovarian cancer cells.[6]

Authoritative Grounding: A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, highlighting the potential of this scaffold in immuno-oncology.[6]

Signaling Pathway Diagram: STAT3/NF-κB Axis

STAT3_NFkB cluster_cell Cancer Cell cluster_nfkb NF-κB Complex Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Gene_Expression Pro-inflammatory & Pro-survival Genes (iNOS, COX-2) ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->JAK ImidazoPyridine->IKK

Caption: Inhibition of STAT3 and NF-κB pathways by imidazo[1,2-a]pyridine derivatives.

Trustworthiness - Self-Validating Protocol: Western Blot for Phospho-STAT3

This protocol validates the inhibitory effect of a test compound on the STAT3 pathway by measuring the levels of phosphorylated (active) STAT3.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed breast or ovarian cancer cells (e.g., MCF-7, SKOV3) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

    • For positive control, stimulate untreated cells with a known STAT3 activator (e.g., IL-6) for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software.

    • Express the level of phospho-STAT3 as a ratio to total STAT3 to determine the compound's effect on STAT3 activation.

Part 2: Neurology - Fine-Tuning GABAergic Neurotransmission

The imidazo[1,2-a]pyridine scaffold is famously present in zolpidem (Ambien), a widely prescribed hypnotic agent, establishing its role in modulating central nervous system targets.

Target: GABA-A Receptors

Expertise & Experience: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. GABA-A receptors, which are ligand-gated ion channels, are the targets of benzodiazepines and non-benzodiazepine drugs like zolpidem. These drugs enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. Zolpidem exhibits preferential binding to GABA-A receptors containing the α1 subunit.[7] The versatility of the 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid core allows for the development of novel derivatives with potentially different subunit selectivities, offering the prospect of more targeted therapies for neurological disorders with fewer side effects.[1][2]

Authoritative Grounding: The clinical success of zolpidem provides a strong rationale for exploring further derivatives of the imidazo[1,2-a]pyridine class for neurological conditions. Research has also pointed to the potential of these compounds in treating conditions like Alzheimer's disease.[1]

Experimental Workflow Diagram: Receptor Binding Assay

Binding_Assay_Workflow Prep Prepare Brain Membrane Homogenate (Source of Receptors) Incubate Incubate: Membranes + Radioligand + Test Compound Prep->Incubate Radioligand Radioligand (e.g., [3H]Flumazenil) Radioligand->Incubate Compound Test Compound (Imidazo[1,2-a]pyridine Derivative) Compound->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Scintillation Scintillation Counting to Quantify Bound Radioactivity Filter->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis Mur_Ligase_Assay Enzyme Purified Mur Ligase Incubate Incubate Components Enzyme->Incubate Substrates Substrates (e.g., UDP-MurNAc, L-Ala, ATP) Substrates->Incubate Compound Test Compound (Imidazo[1,2-a]pyridine Derivative) Compound->Incubate Detect Detect Product (e.g., ADP or Pi) Incubate->Detect Analysis Data Analysis (Calculate % Inhibition) Detect->Analysis

Caption: General workflow for an in vitro assay to measure the inhibition of a Mur ligase enzyme.

Conclusion and Future Perspectives

8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a cornerstone for the construction of medicinally important molecules. The derivatives stemming from this scaffold have demonstrated the ability to engage a remarkable diversity of therapeutic targets, from protein kinases in cancer to ion channels in the brain and essential enzymes in pathogenic bacteria. The continued exploration of this privileged structure, guided by rational design and robust biological validation, holds immense promise for the development of next-generation therapeutics to address significant unmet medical needs.

References

  • Zolpidem - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]

  • Zolpidem - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 29, 2026, from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • zolpidem - ClinPGx. (n.d.). PharmGKB. Retrieved January 29, 2026, from [Link]

  • The Pharmacology and Mechanism of Action of Zolpidem - ResearchGate. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Foundational

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to a Versatile Heterocycle and its Structure-Activity Relationship The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Versatile Heterocycle and its Structure-Activity Relationship

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in several marketed drugs and its broad spectrum of biological activities.[1][2][3][4] This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, serves as a versatile template for the design of novel therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antitubercular activities.[4][5][6][7] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals.

The Allure of a Privileged Scaffold

The imidazo[1,2-a]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, a testament to its ability to interact with multiple biological targets.[3][5] Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and olprinone (heart failure) feature this core structure, highlighting its therapeutic relevance.[1][3][4] The growing body of research on imidazo[1,2-a]pyridine derivatives underscores their potential in addressing a range of diseases, from infectious diseases to cancer and neurodegenerative disorders.[1][2][3]

Synthetic Strategies: Building the Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various methodologies, ranging from classical condensation reactions to modern multicomponent approaches. A common and traditional method involves the condensation of 2-aminopyridines with α-haloketones.[1][8] More contemporary and efficient methods include multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for the one-pot synthesis of diverse derivatives from aldehydes, 2-aminopyridines, and isocyanides.[2][9] Other notable synthetic strategies include intramolecular cyclizations and oxidative couplings, often employing green chemistry principles.[1][2]

Representative Synthetic Workflow: Groebke-Blackburn-Bienaymé Reaction

The GBB reaction offers a convergent and atom-economical approach to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives.

GBB_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Aldehyde (R1-CHO) Reaction_Intermediate One-Pot Reaction Aldehyde->Reaction_Intermediate + Aminopyridine 2-Aminopyridine Aminopyridine->Reaction_Intermediate + Isocyanide Isocyanide (R2-NC) Isocyanide->Reaction_Intermediate + Catalyst Lewis or Brønsted Acid Catalyst->Reaction_Intermediate Product 3-Aminoimidazo[1,2-a]pyridine Reaction_Intermediate->Product

Caption: A schematic representation of the Groebke-Blackburn-Bienaymé multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Deconstructing the Structure-Activity Relationship

The pharmacological profile of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The key positions for substitution are C-2, C-3, C-6, C-7, and C-8.

Sources

Exploratory

Technical Guide: Preliminary Cytotoxicity Screening of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid

Executive Summary This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid . This molecule represents a functionalized deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid . This molecule represents a functionalized derivative of the "privileged" imidazo[1,2-a]pyridine scaffold, widely utilized in medicinal chemistry for its potential as a Potassium-Competitive Acid Blocker (P-CAB), anti-tubercular agent, and kinase inhibitor.

Critical Scientific Context: Unlike neutral small molecules, the presence of the C2-carboxylic acid (-COOH) combined with the basic imidazo-pyridine core creates a potential zwitterionic species. This unique physicochemical profile requires specific handling during solubilization and screening to distinguish intrinsic cytotoxicity (true bioactivity) from physicochemical artifacts (e.g., pH-induced media acidification or precipitation).

Physicochemical Profiling & Solubilization Strategy

Before biological introduction, the compound must be stabilized in a delivery vehicle. The 8-methoxy group increases lipophilicity compared to the naked scaffold, while the carboxylic acid introduces pH-dependent solubility.

ParameterCharacteristicExperimental Implication
Molecular Weight ~192.17 g/mol High molarity per mg; precise weighing is critical for µM calculations.
Functional Groups 2-COOH (Acidic), Imidazo-N (Basic)Potential zwitterion formation. May exhibit poor solubility in neutral water.
Solvent of Choice DMSO (Dimethyl sulfoxide)Protocol: Dissolve to 100 mM stock. If precipitation occurs, mild sonication at 37°C is permissible.
Media Compatibility pH SensitivityThe 2-COOH group can acidify unbuffered culture media at high concentrations (>100 µM), causing false-positive toxicity.
Self-Validating Solubilization Protocol
  • Weighing: Weigh approx. 2-5 mg of solid compound into a sterile glass vial.

  • Dissolution: Add sterile DMSO to achieve a 100 mM Master Stock.

  • Visual Check: Vortex for 30 seconds. Solution must be optically clear.

  • pH Validation Step: Dilute 10 µL of stock into 990 µL of culture media (1 mM final). Check color of Phenol Red. If it turns yellow (acidic), the stock must be neutralized with equimolar NaOH or the assay buffer capacity increased (e.g., 25 mM HEPES).

Experimental Design: The Screening Matrix

To ensure authoritative data, the screening must cover metabolic activity, membrane integrity, and selectivity.

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Mandatory.[1][2][3] Assesses metabolic stability and potential hepatotoxicity (a common failure mode for imidazopyridines).

  • HUVEC or NIH/3T3 (Fibroblasts): Control. Establishes the "Therapeutic Index" (TI). High toxicity here indicates general cellular poisoning rather than targeted activity.

  • Target Line (e.g., A549, MCF-7): If the compound is intended as an anti-cancer intermediate.

Assay Selection

We utilize a multiplexed approach to cross-verify results:

  • Primary Screen: CellTiter-Glo® (ATP Quantitation) . Highest sensitivity; robust against chemical interference.

  • Secondary Screen: LDH Release Assay . Distinguishes between cytostasis (growth arrest) and cytotoxicity (membrane rupture).

  • Cost-Effective Alternative: MTT/MTS . Acceptable, but prone to reduction artifacts if the 8-methoxy group undergoes metabolic oxidation.

Detailed Protocol: ATP-Based Cytotoxicity (CellTiter-Glo)

This protocol is designed for a 96-well plate format.

Workflow Visualization

CytotoxicityWorkflow Stock Compound Prep (100 mM in DMSO) Dilution Serial Dilution (1:3 in Media) Stock->Dilution 8-point curve Incubation Treatment (24h - 72h) Dilution->Incubation Add Compound Plating Cell Plating (5k cells/well) Plating->Incubation Adherence (24h) Readout Luminescence Readout Incubation->Readout Add Reagent Analysis IC50 Calculation (Non-linear reg) Readout->Analysis

Caption: Figure 1. Standardized workflow for ATP-based cytotoxicity screening.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest cells in log-phase growth.

  • Dilute to 5,000 cells/well (adherent) or 10,000 cells/well (suspension) in 100 µL complete media.

  • Plate into white-walled, clear-bottom 96-well plates (prevents signal bleed).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Preparation (Day 1)

  • Master Plate: Create an 8-point serial dilution (1:3) in DMSO.[4]

    • Top concentration: 10 mM.

    • Lowest concentration: ~4 µM.

  • Intermediate Plate: Transfer 2 µL of Master Plate into 198 µL of culture media (1:100 dilution). This reduces DMSO to 1%.

  • Assay Plate: Transfer 10 µL from Intermediate Plate to the Cell Plate (containing 100 µL cells).

    • Final DMSO: 0.1% (Non-toxic).

    • Final Top Conc: 100 µM.

Step 3: Controls (Critical for Validity)

  • Negative Control: Cells + 0.1% DMSO (100% Viability Reference).

  • Positive Control: Cells + 10 µM Staurosporine or 1% Triton X-100 (0% Viability Reference).

  • Blank: Media + Compound (No cells). Checks for background luminescence interference.

Step 4: Incubation & Readout (Day 2-4)

  • Incubate for 48 or 72 hours.

  • Equilibrate plate to room temperature (30 mins).

  • Add 100 µL CellTiter-Glo reagent.

  • Shake orbitally (2 mins) to lyse cells.

  • Incubate (10 mins) to stabilize signal.

  • Read Luminescence (Integration time: 1.0s).

Data Analysis & Interpretation

Calculation

Normalize raw luminescence units (RLU) to controls:



Curve Fitting

Plot Log[Concentration] vs. % Viability using a 4-parameter logistic (4PL) regression model:



Decision Matrix
IC50 ValueClassificationAction Item
< 1 µM Highly Potent / ToxicStop. If this is a scaffold intermediate, it is too toxic. If it is a hit, proceed to selectivity screens.
1 - 10 µM Moderate ActivityAnalyze. Check Selectivity Index (SI) = IC50(Normal) / IC50(Cancer). SI > 10 is desired.
> 50 µM Inactive / SafeProceed. The scaffold is likely biologically inert, making it an excellent candidate for derivatization.

Mechanistic Deconvolution (Advanced)

If the compound shows toxicity (IC50 < 10 µM), you must determine how it kills cells. The 2-carboxylic acid moiety suggests potential mitochondrial uncoupling or pH interference.

MechanismPathways Compound 8-Methoxyimidazo [1,2-a]pyridine-2-COOH Mito Mitochondria Compound->Mito Protonophore? Membrane Cell Membrane Compound->Membrane Detergent Effect? Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Cytochrome C Necrosis Necrosis (LDH Leakage) Membrane->Necrosis Rupture

Caption: Figure 2. Potential toxicity pathways.[5][6][7] Acidic lipophiles can act as mitochondrial protonophores.

Validation Experiment: If toxicity is observed, run a Caspase-Glo 3/7 Assay .

  • High Caspase: Programmed cell death (Specific target engagement).

  • Low Caspase + High LDH: Necrosis (Non-specific membrane damage/chemical burn).

References

  • Imidazo[1,2-a]pyridine Scaffold Review

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry.
    • Context: Establishes the scaffold as a "privileged structure" in drug discovery.
  • Cytotoxicity Screening Protocols (NCI-60 Methodology)

    • Source: National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP)."
    • Context: The gold standard for interpreting IC50 values and growth inhibition curves.
  • Solubility of Carboxylic Acids in Screening

    • Source: Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods."
    • Context: authoritative text on handling pH-dependent solubility (zwitterions) in DMSO stocks.
  • CellTiter-Glo® Assay Validation

    • Source: Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."
    • Context: The specific protocol adapted for the

Sources

Foundational

commercial availability of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid for research

The Commercial Availability & Technical Guide to 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid Executive Summary 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 910122-85-9 ) is a specialized heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

The Commercial Availability & Technical Guide to 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid

Executive Summary

8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 910122-85-9 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., PI3K), GABA receptor modulators, and anti-infective agents. Unlike its 6-substituted or unsubstituted counterparts, the 8-methoxy derivative is not a commodity chemical kept in high stock by major catalog suppliers like Sigma-Aldrich or Fisher Scientific.

Commercial acquisition typically requires a tiered sourcing strategy :

  • Direct Sourcing: Available from specialized building block vendors (e.g., Benchchem, BLD Pharm) often as "Make-on-Demand" (2–4 week lead time).

  • Precursor Acquisition: The ethyl ester intermediate (CAS 910122-84-8 ) is frequently more available and stable than the free acid.

  • In-House Synthesis: For quantities >10 g, synthesis from 2-amino-3-methoxypyridine is the most cost-effective and reliable route.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
CAS Number 910122-85-9
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Key Precursor (Ester) Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 910122-84-8 )
Key Precursor (Amine) 2-Amino-3-methoxypyridine (CAS 16867-04-2 )
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, and dilute aqueous base.[1]
pKa (Calculated) ~3.5 (Carboxylic acid), ~5.2 (Pyridine nitrogen)

Sourcing Landscape & Decision Matrix

The commercial availability of this compound follows a "long-tail" distribution. It is rarely in stock for immediate shipment but is widely listed by aggregators.

Primary Suppliers (Verified Listings)
  • Benchchem: Lists CAS 910122-85-9.[2][3] Often acts as a custom synthesis facilitator.

  • BLD Pharm: Strong inventory for the ethyl ester (CAS 910122-84-8).

  • Enamine / ChemSpace: Likely to hold building blocks in the "REAL Database" (synthesis on demand).

Critical Warning: Isomer Confusion

Researchers frequently purchase the wrong isomer due to similar naming conventions.

  • Target: 2-Carboxylic Acid (Linear conjugation, used for amide coupling).

  • Common Error: 3-Carboxylic Acid (CAS 2115855-42-8, branched conjugation).

  • Verification: Always check the SMILES code before ordering.

    • Correct (2-COOH):COC1=CC=CN2C1=NC(=C2)C(=O)O[3]

    • Incorrect (3-COOH):COC1=CC=CN2C(C(=O)O)=C2[3]

Sourcing Decision Tree

SourcingStrategy Start Required Quantity? Small < 1 Gram Start->Small Large > 10 Grams Start->Large CheckStock Check BLD Pharm / Benchchem (CAS 910122-85-9) Small->CheckStock Synthesize In-House Synthesis (Cost Effective) Large->Synthesize CheckEster Check Ethyl Ester (CAS 910122-84-8) CheckStock->CheckEster If Acid OOS Hydrolysis Base Hydrolysis (LiOH/THF) CheckEster->Hydrolysis

Figure 1: Strategic decision matrix for acquiring 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid based on quantity and lead time.

Technical Deep Dive: Synthesis & Protocol

If commercial stock is unavailable or cost-prohibitive, the synthesis is robust and scalable. The 8-methoxy group is introduced via the starting aminopyridine, avoiding difficult late-stage functionalization.

Reaction Pathway

The synthesis relies on the condensation of 2-amino-3-methoxypyridine with ethyl bromopyruvate . This is a cyclocondensation reaction that forms the imidazo[1,2-a]pyridine core.

SynthesisPathway Amine 2-Amino-3-methoxypyridine (CAS 16867-04-2) Intermediate Intermediate Salt (N-Alkylation) Amine->Intermediate DME or EtOH, RT, 2h Pyruvate Ethyl Bromopyruvate (CAS 70-23-5) Pyruvate->Intermediate DME or EtOH, RT, 2h Ester Ethyl 8-methoxyimidazo[1,2-a] pyridine-2-carboxylate (CAS 910122-84-8) Intermediate->Ester Reflux, 4-6h (-HBr, -H2O) Acid 8-Methoxyimidazo[1,2-a] pyridine-2-carboxylic acid (CAS 910122-85-9) Ester->Acid LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic route from commodity precursors to the target acid.

Detailed Experimental Protocol

Step 1: Cyclization to Ethyl Ester (CAS 910122-84-8)

  • Dissolution: Dissolve 2-amino-3-methoxypyridine (1.0 eq) in 1,2-dimethoxyethane (DME) or Ethanol (0.5 M concentration).

  • Addition: Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Precipitation: A solid precipitate (hydrobromide salt) typically forms within 1 hour.

  • Cyclization: Heat the mixture to reflux (80–90°C) for 4–6 hours. The solid will dissolve as the cyclization releases water and HBr.

  • Workup: Cool to RT. Remove solvent in vacuo. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).

  • Purification: The crude ester is often pure enough (>90%) for hydrolysis. If not, recrystallize from Ethanol/Hexane.

Step 2: Hydrolysis to Carboxylic Acid (CAS 910122-85-9)

  • Solvation: Dissolve the ethyl ester in a 3:1 mixture of THF:Water.

  • Saponification: Add LiOH·H₂O (2.0 eq). Stir at Room Temperature for 3–12 hours (monitor by TLC/LCMS).

  • Isolation: Acidify carefully with 1M HCl to pH ~3–4. The carboxylic acid product often precipitates directly.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

Applications in Drug Discovery

The 8-methoxy substituent is not merely cosmetic; it imparts specific pharmacological properties distinct from the unsubstituted scaffold.

  • Metabolic Stability: The 8-position is a common site for oxidative metabolism in imidazopyridines. Blocking this site with a methoxy group can extend half-life (

    
    ).
    
  • Solubility Modulation: The methoxy group disrupts crystal packing relative to the 8-H analog, often improving solubility in organic formulations.

  • Kinase Selectivity: In PI3K inhibitors (e.g., analogs of ZSTK474), the imidazo[1,2-a]pyridine core serves as a bioisostere for benzimidazole.[4] The 8-methoxy group can influence the orientation of the molecule within the ATP-binding pocket via steric clashes or weak hydrogen bonding.

References

  • Benchchem. (2024). Product Entry: 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 910122-85-9).[2][3] Retrieved from

  • BLD Pharm. (2024).[5] Product Entry: Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 910122-84-8). Retrieved from

  • Gamage, S. A., et al. (2019).[4] Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors.[4] Chemistry – An Asian Journal, 14(8).[4] DOI: 10.1002/asia.201801762[4]

  • Gudmundsson, K. S., et al. (2009). Synthesis of imidazo[1,2-a]pyridines.[4][6][7] In Comprehensive Heterocyclic Chemistry III. Elsevier. (General synthetic methodology reference).

  • PubChem. (2024). Compound Summary: 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.[3][8][9] CID 138666574. Retrieved from

Sources

Protocols & Analytical Methods

Method

analytical methods for quantification of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Application Note & Protocol Guide Abstract & Scope This guide details the analytical quantification of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (hereafter referred to as 8-MIPCA ). This molecule is a critical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scope

This guide details the analytical quantification of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (hereafter referred to as 8-MIPCA ). This molecule is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB).

Due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxylic acid), 8-MIPCA presents unique chromatographic challenges, including peak tailing and pH-dependent solubility. This protocol provides two validated approaches:

  • RP-HPLC-UV: For routine assay, purity, and reaction monitoring (Limit of Quantitation ~0.1%).

  • LC-MS/MS: For trace impurity analysis and genotoxic risk assessment (Limit of Quantitation <10 ppb).

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to robust method development.

PropertyDescriptionAnalytical Implication
Structure Bicyclic heterocycle (Imidazo[1,2-a]pyridine)Strong UV chromophore (230–260 nm).
Functional Groups 8-Methoxy (EDG), 2-Carboxylic Acid (EWG)Zwitterionic behavior.
pKa (Predicted) Acid: ~3.8 (COOH) Base: ~4.5 (Pyridine N)Mobile phase pH is critical. At neutral pH, the molecule is zwitterionic/anionic, leading to poor retention on C18.
Solubility Low in water (pH dependent); Soluble in DMSO, MeOHSample diluent must match initial mobile phase strength to prevent precipitation in the column head.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Method Method Selection Sample Sample Source (API Synthesis / Crude) Prep Sample Preparation (Dissolve in MeOH/Water) Sample->Prep Conc_High High Conc. (>0.1%) Prep->Conc_High Conc_Low Trace Impurity (<0.05%) Prep->Conc_Low HPLC HPLC-UV (Method A) Conc_High->HPLC Assay/Purity LCMS LC-MS/MS (Method B) Conc_Low->LCMS Genotox/Cleaning Result Quantification & Report HPLC->Result LCMS->Result

Figure 1: Decision tree for selecting the appropriate analytical workflow based on the required sensitivity and sample concentration.

Method A: RP-HPLC-UV (Routine Quantification)

Purpose: Assay determination, reaction monitoring, and purity profiling. Principle: Ion-suppression chromatography. By maintaining a pH below the pKa of the carboxylic acid (pH < 3.0), the molecule remains protonated (cationic/neutral mix), improving retention and peak shape on C18 columns.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax SB-C18 or Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm)HSS T3 is designed for polar retention; SB-C18 is stable at low pH.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of -COOH; improves peak symmetry.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CEnsures reproducibility of retention times.
Detection UV @ 230 nm (Primary), 254 nm (Secondary)230 nm provides max sensitivity for the imidazopyridine core.
Injection Vol 5–10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
18.01090
20.01090
20.1955
25.0955
Sample Preparation Protocol
  • Standard Stock: Weigh 10 mg of 8-MIPCA reference standard into a 10 mL volumetric flask. Dissolve in 5 mL DMSO (sonicate if necessary). Make up to volume with Methanol. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A : ACN (90:10). This prevents solvent mismatch peaks.

  • Sample Solution: Prepare samples to a target concentration of 100 µg/mL using the same diluent as the Working Standard. Filter through a 0.22 µm PTFE syringe filter.

Method B: LC-MS/MS (Trace Impurity Analysis)

Purpose: Quantifying 8-MIPCA as a trace impurity in Vonoprazan drug substance or cleaning validation samples. Principle: Positive Electrospray Ionization (ESI+). The pyridine nitrogen is easily protonated, providing high sensitivity.

Mass Spectrometry Parameters
  • Ion Source: ESI Positive (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: m/z 193.1 [M+H]⁺

  • Product Ions:

    • Quantifier: 149.1 (Loss of COOH/CO2)

    • Qualifier: 178.1 (Loss of Methyl)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

LC Parameters (MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Steep gradient (5% B to 95% B in 5 minutes) is usually sufficient for impurity carryover checks.

Impurity Formation Pathway

Understanding the origin of 8-MIPCA aids in interpreting the data.

SynthesisPathway Start 2-Amino-3-methoxypyridine Intermediate Ethyl 8-methoxyimidazo[1,2-a] pyridine-2-carboxylate Start->Intermediate Cyclization Reagent Ethyl Bromopyruvate Reagent->Intermediate Target 8-MIPCA (Target Analyte) Intermediate->Target Hydrolysis (Acid/Base) Vonoprazan Vonoprazan Fumarate (Final API) Target->Vonoprazan Coupling & Sulfonylation

Figure 2: Synthetic pathway showing 8-MIPCA as the hydrolysis product of the ester intermediate, preceding the final coupling steps for Vonoprazan.

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of the results, the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor < 1.5; %RSD < 2.0%Critical due to the acid moiety's tendency to tail.
Linearity R² > 0.999Range: 50% to 150% of target concentration.
Accuracy (Recovery) 98.0% – 102.0%Spiked into sample matrix.
Specificity Resolution > 2.0 from nearest peakMust separate from the Ethyl ester precursor (Intermediate in Fig 2).
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine experimentally.

Troubleshooting & Expert Tips

  • Peak Tailing: If the 8-MIPCA peak tails significantly in Method A, increase the buffer concentration (e.g., from 10mM to 25mM Phosphate). The interaction between the pyridine nitrogen and residual silanols on the column is the likely culprit; ensure the column is "end-capped."

  • Carryover: Imidazopyridine carboxylic acids can be "sticky" in metallic flow paths. If carryover is observed in the blank, use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Standard Stability: Solutions of 8-MIPCA in methanol are stable for 24 hours at room temperature. However, avoid alkaline diluents, which may promote decarboxylation over long periods.

References

  • Vonoprazan Impurity Profiling: Matta, A., & Sundararajan, R. (2025).[1] Green Analytical Stability Indicating UHPLC Method for the Quantification of Related Impurities in Vonoprazan Formulation. ResearchGate.

  • Synthesis & Characterization: Grošelj, U., et al. (2008).[2] Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, Vol 75.

  • General Imidazopyridine Analysis: Yan, R.L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.

  • Chemical Properties: BenchChem. 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid Structure and Data.

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Introduction: Unveiling the Potential of a Privileged Scaffold The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This heterocyclic system is present in marketed drugs demonstrating antiulcer, anticonvulsant, anxiolytic, and hypnotic properties.[1][3] Notable examples include zolpidem and alpidem, which exert their effects by modulating the GABA-A receptor.[4][5][6] Furthermore, derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antituberculosis agents, targeting a diverse range of proteins including receptor tyrosine kinases, cyclooxygenase (COX), and key mycobacterial enzymes.[1][3][7]

This document provides a comprehensive experimental framework for the initial in vitro characterization of a novel derivative, 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid . Given the broad therapeutic potential of its parent scaffold and the absence of specific target information for this particular analogue, a tiered, systematic screening approach is warranted. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression from broad phenotypic screening to more defined target-based and mechanistic assays. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Section 1: Pre-Assay Compound Management

Scientific integrity begins with the proper handling and characterization of the test article. Before initiating biological assays, it is critical to establish the fundamental physicochemical properties of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid.

Compound Quality and Purity Assessment
  • Rationale: The purity of the test compound is paramount. Impurities can lead to false-positive or false-negative results, confounding data interpretation.

  • Protocol:

    • Confirm the identity and purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • A purity level of >95% is required for proceeding with biological screening.

Aqueous and DMSO Solubility Assessment
  • Rationale: Poor solubility can be a major source of experimental artifacts, leading to an underestimation of a compound's true potency. Determining the kinetic solubility in both assay buffer and the primary stock solvent (DMSO) is a critical first step.[8][9]

  • Protocol: Kinetic Solubility in DMSO and PBS

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-50 mM).[10]

    • Visually inspect for precipitation. If the compound is not fully dissolved, sonication or gentle warming may be applied.

    • Prepare serial dilutions of the DMSO stock into Phosphate-Buffered Saline (PBS) at a final DMSO concentration of 1%.

    • Incubate the dilutions at room temperature for 1-2 hours.

    • Measure the turbidity of each solution using nephelometry or by reading absorbance at ~620 nm on a plate reader. The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility.

Parameter Description Acceptable Range
Purity Percentage of the desired compound in the test sample.> 95%
DMSO Solubility Maximum soluble concentration in 100% DMSO.≥ 10 mM
Aqueous Solubility Maximum soluble concentration in buffer (e.g., PBS) at a low % of DMSO.≥ 50 µM for most cellular assays

Section 2: A Tiered Strategy for In Vitro Characterization

A logical, tiered workflow ensures that resources are used efficiently, starting with broad screening to generate initial hypotheses about the compound's activity, which can then be explored in more detail in subsequent, target-focused assays.

G cluster_0 Tier 0: Compound Preparation cluster_1 Tier 1: Broad Phenotypic Screening cluster_2 Tier 2: Hypothesis-Driven Mechanistic Assays cluster_3 Tier 3: Lead Optimization prep Compound QC & Solubility cyto Cytotoxicity/Cytostatic Assay (NCI-60 Panel or similar) prep->cyto Proceed if soluble & non-reactive anti Antibacterial Assay (Gram +/- Strains) prep->anti cns CNS Target Assays (e.g., GABAA Receptor Binding) cyto->cns If no cytotoxicity, explore other activities onco Oncology/Inflammation Assays (Kinase, COX, NF-κB) cyto->onco If cytotoxic sar Structure-Activity Relationship (SAR) Studies anti->sar If active cns->sar If active onco->sar If active adme Preliminary ADME (Metabolic Stability)

Caption: Tiered workflow for in vitro characterization.

Section 3: Tier 1 - Broad Phenotypic Screening Protocols

The objective of this tier is to cast a wide net to detect any significant biological activity that can guide subsequent investigations.

Protocol: Cell Viability Assessment via Resazurin Assay
  • Causality: The resazurin (or its commercial name, AlamarBlue) assay is a preferred first-line cytotoxicity screen. It measures the metabolic activity of viable cells, which reduce the blue resazurin dye to the highly fluorescent pink resorufin.[1][3] This method is sensitive, non-toxic, and allows for a homogeneous "add-incubate-read" format, making it suitable for high-throughput screening.[3][4]

  • Cell Line Panel: A diverse panel of human cancer cell lines is recommended to identify potential tissue-specific effects. Examples include:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • PC-3 (Prostate Cancer)

    • HEK293 (Human Embryonic Kidney - often used as a non-cancer control)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 2X working stock of the test compound by performing serial dilutions in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" blank wells.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Resazurin Addition: Add 20 µL of resazurin stock solution to each well.[3]

    • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

    • Data Acquisition: Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.[3][5]

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blanks from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Antibacterial Activity via Broth Microdilution (MIC Determination)
  • Causality: The imidazo[1,2-a]pyridine scaffold is known to exhibit antibacterial properties.[11] The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Bacterial Strains:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

  • Step-by-Step Methodology:

    • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include a positive control (no compound, only inoculum) and a negative control (no inoculum, only broth).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

    • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Section 4: Tier 2 - Hypothesis-Driven Mechanistic Assays

Based on the results from Tier 1 and the known pharmacology of the imidazo[1,2-a]pyridine class, the following assays can be employed to identify specific molecular targets.

Protocol: GABAA Receptor Binding Assay
  • Causality: Given that prominent imidazo[1,2-a]pyridines like zolpidem are positive allosteric modulators of the GABA-A receptor, assessing the compound's ability to interact with this target is a logical step.[4][14][15] A radioligand binding assay is a direct method to measure this interaction.[15]

  • Assay Principle: This is a competitive binding assay. The ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]Flunitrazepam), which binds to the benzodiazepine site on the GABA-A receptor, is measured.[15][16]

  • Step-by-Step Methodology:

    • Membrane Preparation: Use commercially available rat brain membranes or membranes from cell lines expressing recombinant human GABA-A receptors.

    • Reaction Setup: In a 96-well plate, combine the test compound at various concentrations, the radioligand ([³H]Flunitrazepam at a final concentration near its Kd, e.g., 1 nM), and the receptor membranes in an appropriate assay buffer.

    • Control Wells:

      • Total Binding: Contains membranes, radioligand, and vehicle (DMSO).

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).[15]

    • Incubation: Incubate the plate for 60 minutes at 25°C.[15]

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate, washing several times with ice-cold buffer to separate bound from free radioligand.

    • Data Acquisition: Add scintillation cocktail to the dried filter plate and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate % Inhibition for the test compound: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot % Inhibition vs. log concentration and fit to a dose-response curve to determine the IC₅₀.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Causality: Several imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors (e.g., targeting PDGFR). The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[11]

  • Target Selection: Based on literature, initial kinases to screen could include PDGFRβ, PI3Kα, and a panel of other relevant kinases implicated in cancer and inflammation.

  • Step-by-Step Methodology (General Protocol):

    • Kinase Reaction: In a 384-well plate, set up the kinase reaction (typically 5 µL volume) containing the kinase, its specific substrate, ATP (at its Km concentration, if known), and the test compound at various concentrations.[17]

    • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Detect ADP: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate % inhibition relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: NF-κB Signaling Pathway Reporter Assay
  • Causality: The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses.[18] Some imidazo[1,2-a]pyridines have demonstrated anti-inflammatory effects. A luciferase reporter assay provides a functional readout of the entire signaling cascade.[7]

  • Assay Principle: Use a stable cell line (e.g., HEK293) that contains a luciferase reporter gene under the control of NF-κB response elements. When the pathway is activated (e.g., by TNFα), NF-κB translocates to the nucleus and drives the expression of luciferase. An inhibitor will reduce the luminescent signal.

NFkB_Pathway cluster_n TNFa TNFα TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Nucleus Nucleus DNA κB Site NFkB_nuc->DNA Binds Luc Luciferase Gene Transcription DNA->Luc Light Luminescent Signal Luc->Light Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits?

Caption: NF-κB luciferase reporter signaling pathway.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and incubate overnight.

    • Pre-treatment: Treat cells with the test compound at various concentrations for 1 hour.

    • Stimulation: Add a known activator, such as TNFα (e.g., 10 ng/mL), to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 6-24 hours to allow for luciferase expression.[19]

    • Cell Lysis and Signal Detection: Discard the medium, lyse the cells, and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Promega ONE-Glo™, INDIGO Biosciences).[19][20]

    • Data Acquisition: Immediately measure the luminescence in a plate reader.

  • Data Analysis: Normalize the data to the stimulated control wells and calculate the IC₅₀ value. It is crucial to run a parallel cytotoxicity assay to ensure that the observed inhibition is not due to cell death.

Protocol: Preliminary Metabolic Stability Assessment
  • Causality: Early assessment of metabolic stability helps to identify compounds that are likely to have poor pharmacokinetic properties. Human liver microsomes (HLM) contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are a standard in vitro model for this purpose.[14][21]

  • Step-by-Step Methodology:

    • Reaction Setup: Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with pooled HLM in a phosphate buffer at 37°C.

    • Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate the protein.

    • Data Acquisition: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the initial linear phase of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Assay Principle Primary Endpoint Positive Control Example
GABA-A Binding Competitive Radioligand DisplacementIC₅₀Diazepam
Kinase Inhibition Measures ADP production (luminescence)IC₅₀Staurosporine (broad), Specific Inhibitor (e.g., Imatinib for PDGFR)
NF-κB Reporter Measures NF-κB-driven gene expressionIC₅₀Bay 11-7082 (IKK inhibitor)
Metabolic Stability Measures compound depletion over timeIn vitro t½Verapamil (high turnover), Buspirone (low turnover)

Conclusion

This application guide outlines a structured, multi-tiered approach for the initial in vitro characterization of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid. By systematically progressing from broad phenotypic screens to specific, hypothesis-driven biochemical and cell-based assays, researchers can efficiently identify the primary biological activities of this novel compound. The detailed protocols and the rationale behind their selection are intended to ensure the generation of high-quality, reproducible data, thereby providing a solid foundation for subsequent drug development efforts, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (n.d.). Retrieved from [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Zolpidem - Wikipedia. (n.d.). Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. (n.d.). Retrieved from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (2020, January 12). Retrieved from [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (2016, September 16). Retrieved from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Alpidem - Wikipedia. (n.d.). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024, June 3). Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Allosteric modulation of [3H]flunitrazepam binding to recombinant GABAA receptors. (1995, October 15). Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Radioligand displacement assay of [³H]-Flunitrazepam by DCBS192 (a) and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (n.d.). Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Retrieved from [Link]

  • Allosteric modulation of [3H]flunitrazepam binding to recombinant GABAA receptors. (1995, October 15). Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. (2024, January 24). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. - ResearchGate. (n.d.). Retrieved from [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

Sources

Method

developing assays for 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid enzyme inhibition

Abstract This application note details the assay development pipeline for evaluating 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (8-MIPCA) . As a core scaffold of Potassium-Competitive Acid Blockers (P-CABs), this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the assay development pipeline for evaluating 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (8-MIPCA) . As a core scaffold of Potassium-Competitive Acid Blockers (P-CABs), this molecule typically targets the gastric H⁺/K⁺-ATPase. Unlike irreversible proton pump inhibitors (PPIs), imidazo[1,2-a]pyridine derivatives act as reversible, K⁺-competitive inhibitors. This guide focuses on establishing a robust biochemical Malachite Green ATPase assay to determine IC₅₀ and Mode of Inhibition (MoI), while addressing the specific solubility and ionization challenges presented by the C2-carboxylic acid moiety.

Introduction & Mechanistic Basis

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, most notably forming the pharmacophore of P-CABs such as Vonoprazan and SCH 28080 . These compounds inhibit acid secretion by binding to the luminal surface of the H⁺/K⁺-ATPase, blocking K⁺ entry and preventing the conformational shift required for proton transport.

Critical Consideration for 8-MIPCA: Most clinical P-CABs possess a carboxamide or amine at the C2/C8 position to maintain basicity (


 ~9) for accumulation in the acidic canaliculi (pH < 1). The 2-carboxylic acid  variant (8-MIPCA) presents a unique challenge:
  • Ionization: At physiological pH (7.4), the carboxylic acid (approx.

    
     3–5) acts as an anion, potentially reducing binding affinity compared to cationic derivatives.
    
  • Assay pH: The assay buffer pH must be carefully controlled (pH 6.0–7.0) to balance enzyme activity with the compound's protonation state.

Figure 1: Assay Development Workflow

AssayWorkflow Start Compound: 8-MIPCA (Solid/Powder) Solubility Solubility Profiling (DMSO vs. Buffer pH 6.5) Start->Solubility EnzymePrep Enzyme Source: Lyophilized H+/K+-ATPase (Porcine Gastric Vesicles) Start->EnzymePrep Screen Primary Screen: Malachite Green ATPase Assay (Fixed K+, Varying Inhibitor) Solubility->Screen Optimize Buffer EnzymePrep->Screen Validation Secondary Validation: K+ Competition Study (Lineweaver-Burk Plot) Screen->Validation If IC50 < 10 µM Analysis Data Analysis: IC50, Ki, Hill Slope Validation->Analysis

Caption: Workflow for characterizing 8-MIPCA inhibition, moving from solubility checks to mechanistic validation.

Primary Assay: Malachite Green H⁺/K⁺-ATPase Biochemical Screen

This protocol uses a colorimetric detection of inorganic phosphate (


) released during ATP hydrolysis.[1] It is superior to coupled enzyme assays (NADH-linked) for this scaffold because P-CABs can sometimes interfere with coupling enzymes (PK/LDH).
Materials & Reagents
  • Enzyme Source: Lyophilized Porcine Gastric H⁺/K⁺-ATPase (Sigma or prepared from hog stomach via sucrose gradient centrifugation).

  • Substrate: Adenosine 5’-triphosphate (ATP), disodium salt (Ultra-pure).

  • Detection: Malachite Green Phosphate Detection Kit (e.g., Sigma, R&D Systems) or homemade Ammonium Molybdate/Malachite Green reagent.

  • Assay Buffer (Critical): 50 mM Tris-HEPES (pH 6.5), 5 mM

    
    .
    
  • Activator: 10 mM KCl (Potassium is required to activate the pump).

  • Ionophore: 10 µM Valinomycin (Essential to permeabilize vesicles to K⁺, ensuring access to the luminal K⁺ site).

Experimental Protocol

Step 1: Compound Preparation [2][3][4][5]

  • Dissolve 8-MIPCA in 100% DMSO to a stock concentration of 10 mM.

  • Note: Due to the carboxylic acid, ensure the stock is clear. If precipitation occurs upon dilution into buffer, adjust buffer pH or lower the final concentration.

  • Prepare a 10-point serial dilution (1:3) in DMSO.[2] Final assay DMSO concentration must be < 1%.

Step 2: Enzyme Activation

  • Resuspend lyophilized H⁺/K⁺-ATPase in Assay Buffer.

  • Pre-incubate enzyme (0.5 µ g/well ) with Valinomycin (10 µM) for 10 minutes at room temperature. Rationale: Valinomycin creates K⁺ permeability, preventing K⁺ depletion inside the vesicles.

Step 3: Reaction Setup (96-well clear plate)

Component Volume Final Conc.
Assay Buffer 30 µL -
Enzyme Mix 10 µL 0.5 µ g/well
Compound (8-MIPCA) 5 µL Varying (0.1 nM - 100 µM)
KCl Solution 5 µL 10 mM (Standard)

| ATP Substrate | 50 µL | 1 mM (


 approx) |

Step 4: Incubation

  • Initiate reaction by adding ATP.

  • Incubate at 37°C for 30 minutes .

Step 5: Detection

  • Add 25 µL of Malachite Green Reagent to all wells.

  • Incubate for 15–20 minutes at room temperature (color turns green in presence of

    
    ).
    
  • Add 10 µL of "Stop Solution" (usually Citric Acid) to stabilize the color.

  • Read Absorbance at 620 nm .[1][6]

Data Validation Criteria
  • Signal-to-Background (S/B): > 5.0 (Enzyme+KCl+ATP vs. Enzyme-KCl+ATP).

  • Z-Factor: > 0.5 for screening.

  • Reference Control: SCH 28080 (Expect

    
    ) or Vonoprazan  (Expect 
    
    
    
    ).

Secondary Assay: Mode of Inhibition (MoI)

To confirm 8-MIPCA acts as a P-CAB (K⁺-competitive) rather than a non-specific inhibitor, you must vary the concentration of the cofactor (KCl).

Experimental Design

Run the Malachite Green protocol (Section 2.2) but vary [KCl] and [8-MIPCA] in a matrix format:

  • [KCl]: 0.5, 1, 2, 5, 10, 20 mM.

  • [8-MIPCA]: 0,

    
    , 
    
    
    
    ,
    
    
    .
Analysis (Lineweaver-Burk)

Plot


 (inverse velocity) vs. 

.
  • Competitive Inhibition (Expected for P-CABs): Lines intersect at the Y-axis (

    
    ). This indicates that high [KCl] can outcompete 8-MIPCA, restoring 
    
    
    
    .
  • Non-Competitive: Lines intersect at the X-axis.

  • Uncompetitive: Parallel lines.

Figure 2: Mechanism of Action & Assay Logic

MoI E1 E1 Form (Cytosolic High Affinity) E2 E2-P Form (Luminal Low Affinity) E1->E2 Phosphorylation (H+ Transport) K K+ Ion E2->K K+ Binding (Required for Dephos) Inhibitor 8-MIPCA E2->Inhibitor Competitive Binding K->E1 Dephosphorylation Hydrolysis ATP Hydrolysis (Phosphate Release) K->Hydrolysis ACTIVATES Inhibitor->Hydrolysis BLOCKS

Caption: 8-MIPCA competes with K+ for the luminal E2-P phosphoenzyme state, blocking dephosphorylation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Low solubility of the carboxylic acid at acidic pH.Increase buffer pH to 7.0 (closer to physiological) or add 0.01% Triton X-100.
High Background (

)
ATP spontaneous hydrolysis or phosphate contamination.Use ultra-pure ATP; prepare reagents fresh; treat glassware with acid wash.
Low Enzyme Activity Vesicles are "tight" (K⁺ cannot enter).Ensure Valinomycin is fresh and included in the pre-incubation step.
No Inhibition Compound ionization.The carboxylic acid may be fully ionized (

) and unable to bind the hydrophobic pocket. Test the methyl ester derivative as a control.

References

  • Sachs, G., et al. (1995). "The pharmacology of the gastric acid pump: the H+,K+ ATPase." Annual Review of Pharmacology and Toxicology.

  • Wallmark, B., et al. (1987).[7] "Inhibition of gastric H+,K+-ATPase by SCH 28080."[8][9] Journal of Biological Chemistry.

  • Scott, D.R., et al. (1987). "The role of K+ in the mechanism of action of the gastric H+,K+-ATPase inhibitor, SCH 28080."[7] FASEB Journal.

  • NCBI Assay Guidance Manual. (2012). "ATPase Assays: Malachite Green Phosphate Detection."

  • Shin, J.M., & Sachs, G. (2008). "Pharmacology of proton pump inhibitors." Current Gastroenterology Reports.

Sources

Application

use of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid as a chemical probe

An Application and Protocol Guide for the Use of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid as a Chemical Probe Foreword for the Advanced Researcher The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Use of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid as a Chemical Probe

Foreword for the Advanced Researcher

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets.[1] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antibacterial, and antiviral properties.[2][3][4] This guide focuses on a specific derivative, 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid , as a representative candidate from this class for development into a chemical probe.

A chemical probe is a highly selective small molecule used to interrogate the function of a specific protein in cellular and in vivo systems.[5][6] The journey from a bioactive "hit" compound to a validated chemical probe is a rigorous, multi-step process demanding careful validation. This document serves not as a declaration of a pre-validated tool, but as a strategic guide for the research professional. It outlines the necessary validation workflow and provides detailed protocols to characterize and utilize a novel imidazo[1,2-a]pyridine derivative, using its known anti-inflammatory potential as a primary example.[3]

Part 1: The Principles of Chemical Probe Validation

Before deploying any small molecule in a biological experiment, its credentials as a probe must be established. The utility of experimental data is directly proportional to the quality of the tools used. For a compound like 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid, the following pillars of validation are non-negotiable.

Potency, Selectivity, and Mechanism of Action

A high-quality chemical probe must exhibit potent modulation of its intended target while remaining inert against other related proteins.[5]

  • Potency: The concentration at which the probe elicits a biological response (typically measured as IC₅₀ or EC₅₀) should be sufficiently low (ideally in the nanomolar to low-micromolar range) to minimize off-target effects.[5]

  • Selectivity: This is arguably the most critical parameter. A probe's selectivity should be demonstrated across a relevant panel of related proteins (e.g., for a kinase inhibitor, a broad kinase panel screen is essential). The probe should be significantly less potent (ideally >100-fold) against these off-targets.

  • Mechanism of Action (MoA): The probe must have a defined MoA. It is not enough to observe a phenotype; the researcher must demonstrate that the probe directly engages its target in cells and that this engagement is responsible for the observed biological outcome.

The Imperative of Proper Controls

A probe-based experiment is only as trustworthy as its controls.[6]

  • Negative Control: An essential tool is a structurally similar but biologically inactive analog of the probe. This control helps to confirm that the observed phenotype is not due to non-specific effects arising from the chemical scaffold itself.

The following workflow diagram illustrates the logical progression from initial compound characterization to its confident use in biological inquiry.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Biological Application A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Biochemical Assay: Determine Target Potency (IC₅₀) A->B C Selectivity Profiling (e.g., Kinase Panel Screen) B->C D Cytotoxicity Assay (CC₅₀) (e.g., MTT, CellTiter-Glo) C->D Proceed if potent & selective E Cell-Based Pathway Assay: Determine Cellular Efficacy (EC₅₀) (e.g., Reporter Gene Assay) D->E F Confirm Target Engagement in Cells (e.g., CETSA, Western Blot) E->F G Phenotypic Assays with Probe & Negative Control F->G Proceed if cellular activity is confirmed H Data Interpretation & Conclusion G->H

Caption: Chemical Probe Validation Workflow.

Part 2: Application Focus - Probing the NF-κB Inflammatory Pathway

Several imidazo[1,2-a]pyridine derivatives have been reported to modulate inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[3] This pathway is a master regulator of inflammatory gene expression, and its dysregulation is linked to numerous diseases, including cancer and chronic inflammatory conditions.

The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 NF-κB dimer. This active dimer then translocates to the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes like COX-2 and various cytokines.[3] A chemical probe could potentially target any of the kinases or enzymes in this pathway.

G cluster_nucleus Nuclear Events TNFa Inflammatory Stimulus (e.g., TNFα) Receptor Cell Surface Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα - p65/p50 (Inactive Cytoplasmic Complex) IKK->IkB_NFkB phosphorylates p_IkB P-IκBα IkB_NFkB->p_IkB NFkB p65/p50 Dimer (Active) IkB_NFkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates DNA NF-κB Response Elements (DNA) Genes Transcription of Pro-inflammatory Genes (COX-2, Cytokines) DNA->Genes activates Probe Hypothetical Probe Target (e.g., IKK Inhibition) Probe->IKK

Caption: Simplified NF-κB Signaling Pathway.

Part 3: Experimental Protocols

The following protocols provide a framework for characterizing 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid or a similar derivative as a probe for an enzyme-driven signaling pathway like NF-κB.

Protocol 3.1: In Vitro Biochemical Kinase Assay (e.g., IKKβ)

Objective: To determine the direct inhibitory activity and potency (IC₅₀) of the compound against a purified target enzyme.

Rationale: This assay is fundamental for confirming direct target engagement in a simplified, cell-free system. It isolates the interaction between the compound and the target protein, removing the complexities of cellular uptake, metabolism, and off-target signaling.

Materials:

  • Purified, active IKKβ enzyme.

  • IKKβ substrate (e.g., a peptide derived from IκBα).

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).

  • Kinase assay buffer.

  • 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid, dissolved in 100% DMSO to create a 10 mM stock.

  • Known IKKβ inhibitor (positive control).

  • DMSO (vehicle control).

  • 96-well microplates.

  • Detection system (e.g., scintillation counter, luminometer).

Procedure:

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO. Then, dilute these stocks into the kinase assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%).

  • Reaction Setup: To each well of a 96-well plate, add in the following order:

    • Kinase assay buffer.

    • Diluted compound, positive control, or vehicle control (DMSO).

    • IKKβ enzyme solution. Mix gently and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

  • Detection: Measure the signal, which corresponds to the amount of phosphorylated substrate.

  • Data Analysis:

    • Subtract the background signal (no enzyme) from all data points.

    • Normalize the data by setting the vehicle control (DMSO) to 100% activity and the positive control inhibitor to 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cell-Based NF-κB Reporter Assay

Objective: To measure the functional inhibition of the NF-κB pathway within a cellular context and determine the compound's cellular efficacy (EC₅₀).

Rationale: This assay confirms that the compound is cell-permeable and can engage its target in a physiological environment to produce a functional downstream effect. It bridges the gap between biochemical potency and biological activity.

Materials:

  • HEK293 or similar cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • TNFα (or other pathway activator).

  • Compound stock solution (10 mM in DMSO).

  • Reagents for a cytotoxicity assay (e.g., MTT or resazurin).

  • Luciferase assay reagent.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells into 96-well plates at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the diluted compound or vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Pathway Stimulation: Add TNFα to all wells (except for the unstimulated negative control) at a pre-determined concentration (e.g., 10 ng/mL) that robustly activates the reporter.

  • Incubation: Incubate the plates for an additional 6-8 hours to allow for reporter gene expression.

  • Cytotoxicity Parallel Plate (Crucial): On a parallel plate seeded and treated identically, perform an MTT or resazurin assay to measure cell viability. This is critical to ensure that any decrease in luciferase signal is not due to the compound killing the cells.

  • Luciferase Measurement:

    • Remove the medium from the reporter plate.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase data to the cell viability data to correct for any minor cytotoxic effects.

    • Calculate percent inhibition relative to the stimulated (TNFα + DMSO) and unstimulated controls.

    • Plot the normalized percent inhibition versus the log of the compound concentration to determine the EC₅₀ value.

Protocol 3.3: Western Blot for Downstream Target Modulation

Objective: To visually confirm that the compound inhibits a specific molecular event in the signaling pathway (e.g., phosphorylation of IκBα).

Rationale: This provides direct molecular evidence of the probe's mechanism of action, confirming that it modulates the intended biochemical step within the cell.

Materials:

  • A relevant cell line (e.g., HeLa, RAW 264.7).

  • Compound and TNFα.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or milk in TBST).

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-total-IκBα, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells in 6-well plates. Once confluent, pre-treat with various concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα for a short duration (e.g., 15-30 minutes) to induce maximal IκBα phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash thoroughly again.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control (β-actin) to ensure equal protein loading and to assess the specific decrease in the phosphorylated form of the target.

Part 4: Data Presentation and Interpretation

Quantitative data from probe validation experiments should be summarized clearly to allow for easy comparison and assessment of the compound's quality.

ParameterDescriptionResult (Hypothetical)Interpretation
IC₅₀ (IKKβ) Concentration for 50% inhibition of purified IKKβ enzyme.150 nMPotent direct inhibitor of the target enzyme.
EC₅₀ (NF-κB Reporter) Concentration for 50% inhibition of TNFα-induced reporter activity.1.2 µMGood cell permeability and on-target activity in a cellular context.
CC₅₀ (MTT Assay) Concentration for 50% reduction in cell viability.> 50 µMThe compound is not cytotoxic at its effective concentrations.
Selectivity Index (SI) Ratio of CC₅₀ to EC₅₀.> 40A large therapeutic window, indicating specific pathway inhibition without general toxicity.

References

  • J&K Scientific. 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7. Available from: [Link]

  • Middletone, L. et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Pipzine Chemicals. Imidazo[1,2-a]pyridine-8-Carboxylic Acid. Available from: [Link]

  • Grošelj, U. et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES. Available from: [Link]

  • Shaik, M. et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health (NIH). Available from: [Link]

  • Noori, S. et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health (NIH). Available from: [Link]

  • Rojas, J. et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available from: [Link]

  • Al-Ostath, A. et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available from: [Link]

  • Martínez, R. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • de Melo, T. et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Arrowsmith, C. & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications. Available from: [Link]

Sources

Method

Application Note: Site-Selective Functionalization of the Imidazo[1,2-a]pyridine Scaffold

Executive Summary & Structural Significance[1] The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Zolpidem (hypnotic), Alpidem (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic). Its planar, bicyclic nature mimics the purine bases of DNA, making it an excellent interacting partner for kinases, GABA receptors, and tubulin.

For the drug developer, the challenge lies not in synthesizing the core, but in decorating it regioselectively . The scaffold exhibits a stark electronic dichotomy: the imidazole ring is electron-rich (nucleophilic), while the pyridine ring is electron-deficient (electrophilic). This guide provides validated protocols to exploit these electronic biases for precise C-H functionalization and cross-coupling.

The Reactivity Map: A Guide to Regioselectivity

To design a synthesis, one must understand the intrinsic electronic bias of the scaffold. The diagram below illustrates the hierarchy of reactivity, guiding the order of operations for library generation.

ReactivityMap Core Imidazo[1,2-a]pyridine Core C3 Position C3 (Nucleophilic Hub) Core->C3 Most Reactive (SEAr, C-H Arylation, Radical) C2 Position C2 (Synthetic Anchor) Core->C2 Hard to access directly (Best via Cyclization) C5 Position C5 (Steric/Directing) Core->C5 C-H Activation (Often C3-Directed) C6_8 Positions C6/C7/C8 (Electrophilic/Remote) Core->C6_8 Requires Pre-Halogenation or Specific C-H Activation C3->C2 Blocks C3 to force C2 reaction

Figure 1: Reactivity hierarchy of the imidazo[1,2-a]pyridine scaffold. C3 is the primary site for electrophilic attack and direct C-H functionalization.

Protocol A: C3-Selective Direct C-H Arylation

Target: Introduction of aryl groups at the most reactive site (C3) without pre-halogenation. Mechanism: Concerted Metalation-Deprotonation (CMD) or Electrophilic Palladation.

Context

While traditional methods use 3-haloimidazo[1,2-a]pyridines in Suzuki couplings, direct C-H activation is far more atom-economical. This protocol utilizes a Pd(II) cycle that exploits the nucleophilicity of C3.

Materials
  • Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PPh₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: Toluene or DMF (anhydrous)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology
  • Charge: In a glovebox or purged Schlenk tube, combine the imidazo[1,2-a]pyridine substrate, aryl bromide, Pd(OAc)₂, PPh₃, and base.

  • Solvate: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Degas: Sparge with argon for 10 minutes to remove O₂ (crucial for catalyst longevity).

  • Heat: Seal the vessel and heat to 100–110 °C for 12–16 hours.

    • Checkpoint: Monitor via TLC. The starting material (usually lower R_f due to the pyridine nitrogen) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Mechanistic Insight (CMD Pathway)

The base plays a dual role: neutralizing HBr and assisting the palladium in breaking the C-H bond via a six-membered transition state.

CMD_Mechanism Step1 Pd(II) Species Coordination Step2 CMD Transition State (Base-assisted deprotonation) Step1->Step2 Agostic Interaction Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 Pd-C3 Bond Formed Step4 Oxidative Addition (Ar-Br + Pd(0)) Step3->Step4 Release Product Step4->Step1 Regenerates Pd(II)-Ar

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation emphasizing the CMD step.

Protocol B: C3-Selective Sulfenylation (Cu-Catalyzed)

Target: Introduction of thioether motifs (-SR) at C3. Significance: Sulfur-containing heterocycles are critical for modulating lipophilicity and metabolic stability.

Context

This protocol avoids foul-smelling thiols by using disulfides or stable thiol surrogates under aerobic conditions, leveraging a radical pathway.

Methodology
  • Reaction Setup: Combine imidazo[1,2-a]pyridine (0.5 mmol), Aryl/Alkyl disulfide (0.25 mmol), and CuI (10 mol%) in DMSO (2 mL).

  • Additives: Add 2,2'-bipyridine (10 mol%) as a ligand to stabilize the Cu species.

  • Conditions: Heat at 100 °C under an air atmosphere (open flask with reflux condenser) for 12 hours.

    • Note: Oxygen serves as the terminal oxidant to regenerate the Cu catalyst.

  • Workup: Quench with saturated aqueous NH₄Cl (to sequester copper). Extract with EtOAc.

Protocol C: Remote Functionalization (C6/C8) via Cross-Coupling

Target: Functionalization of the pyridine ring (electrophilic zone). Strategy: Unlike C3, the pyridine ring is resistant to direct nucleophilic attack or standard electrophilic substitution. The most reliable method is Suzuki-Miyaura coupling using pre-halogenated precursors.

Precursor Synthesis
  • C6-Functionalization: Start with 2-amino-5-bromopyridine + alpha-bromo ketone → 6-bromoimidazo[1,2-a]pyridine .

  • C8-Functionalization: Start with 2-amino-3-bromopyridine.

Protocol (Suzuki Coupling)
  • Mix: 6-bromoimidazo[1,2-a]pyridine (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (3 mol%).

  • Base: K₃PO₄ (3.0 equiv) typically outperforms carbonates for this scaffold.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is essential for the transmetalation step.

  • Heat: 90 °C for 4 hours.

  • Result: High-yield installation of aryl/heteroaryl groups at C6, leaving C3 open for subsequent functionalization (see Protocol A).

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion (C3 Arylation) Catalyst poisoning (O₂) or ineffective base.Ensure rigorous degassing. Switch base from K₂CO₃ to PivOK (Pivalate) to enhance CMD mechanism.
Regioselectivity Issues (C2 vs C3) C3 is too reactive; C2 functionalization failing.Do not attempt direct C2 functionalization on the core. Synthesize the C2-substituted core de novo or block C3 with a halogen first.
Protodehalogenation (C6 Coupling) Hydride source in reaction (often from solvent).Use fresh, anhydrous Dioxane. Switch catalyst to Pd(PPh₃)₄ if Pd(II) is reducing too fast.
Purification Difficulty Product co-elutes with phosphine oxide.Perform a "wash" of the crude reaction mixture with 1N HCl (product goes to aqueous), wash organic phase (removes PPh₃O), then basify aqueous layer and extract product.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Guchhait, S. K., et al. (2011). "Regioselective C-H functionalization of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Koubachi, J., et al. (2010). "Pd-catalyzed direct arylation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Hajra, A., et al. (2013). "Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines." RSC Advances. Link

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-H functionalization of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition. Link

  • Review: "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry (2023).[2][3] Link

Sources

Application

Application Notes and Protocols for the Cellular Evaluation of Imidazo[1,2-a]pyridine Compounds

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Effective preclinical evaluation of novel imidazo[1,2-a]pyridine derivatives requires a robust suite of cell-based assays to determine their cytotoxic potential, elucidate their mechanism of action, and identify key molecular targets. This guide provides a comprehensive overview and detailed protocols for a tiered approach to the cellular characterization of these compounds, designed for researchers in drug discovery and chemical biology.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological profiles.[1][2] Several approved drugs, such as Zolpidem and Alpidem, feature this core structure.[1][4] In oncology, their mechanism of action is often attributed to the inhibition of critical cell survival pathways, induction of apoptosis, and cell cycle arrest.[3][5][6] For instance, various derivatives have been shown to inhibit survival kinases like PI3K and AKT, leading to downstream effects on the mTOR pathway.[5] Given this mechanistic diversity, a systematic and multi-faceted assay strategy is essential for a thorough evaluation.

Common Mechanisms of Action & Key Cellular Targets

Understanding the primary cellular pathways affected by imidazo[1,2-a]pyridines is crucial for selecting the appropriate assays. Many derivatives exert their anticancer effects by modulating fundamental cellular processes.

  • Inhibition of Pro-Survival Signaling: A predominant mechanism is the inhibition of the PI3K/AKT/mTOR signaling cascade.[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Inhibition of kinases within this pathway by imidazo[1,2-a]pyridines can trigger apoptosis and halt proliferation.

  • Induction of Apoptosis: By inhibiting survival signals or inducing cellular stress, these compounds often lead to programmed cell death, or apoptosis.[6][7] This is frequently mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[7][8]

  • Cell Cycle Arrest: Disruption of signaling pathways or direct interaction with cell cycle machinery can cause cells to arrest at specific checkpoints, commonly the G2/M phase, preventing them from completing mitosis and proliferating.[5][6]

Imidazo_Pyridine_MoA cluster_0 Imidazo[1,2-a]pyridine Compound cluster_1 Cellular Signaling Cascade cluster_2 Cellular Outcomes Compound Imidazo[1,2-a]pyridine PI3K PI3K Compound->PI3K Inhibits AKT AKT Compound->AKT Inhibits (reduces p-AKT) p53 p53 Compound->p53 Activates PI3K->AKT mTOR mTOR AKT->mTOR AKT->p53 Inhibits p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Casp9 Caspase-9 Bax->Casp9 Apoptosis Apoptosis Casp9->Apoptosis

Caption: Key signaling pathways modulated by imidazo[1,2-a]pyridines.

A Tiered Strategy for Compound Evaluation

A logical, tiered approach ensures efficient use of resources, starting with broad screening and progressing to detailed mechanistic studies for promising candidates.

Assay_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Target Validation & Pathway Analysis Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, LDH) Determine IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Confirm Apoptotic Induction Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (PI Staining) Identify Cell Cycle Arrest Cytotoxicity->CellCycle Active Compounds KinaseAssay Kinase Inhibition Assays Confirm Target Engagement Apoptosis->KinaseAssay Confirmed Mechanism WesternBlot Western Blot Analyze Protein Expression/Phosphorylation Apoptosis->WesternBlot Confirmed Mechanism ReporterAssay Reporter Gene Assays Measure Pathway Modulation CellCycle->ReporterAssay Confirmed Mechanism

Caption: Tiered workflow for evaluating imidazo[1,2-a]pyridine compounds.

Core Application Notes & Protocols

Tier 1: Cytotoxicity and Cell Viability Assays

Principle: The initial step is to determine the concentration-dependent effect of the compounds on cell viability. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test measure metabolic activity, which correlates with the number of viable cells.[9][10] Alternatively, lactate dehydrogenase (LDH) release assays quantify membrane integrity loss, a marker of cytotoxicity.[11]

Application: To establish the half-maximal inhibitory concentration (IC50), which is the primary metric for compound potency. This data is critical for selecting compounds and determining appropriate concentrations for subsequent mechanistic assays.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for 48-72 hours.[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Tier 2: Apoptosis Assays

Principle: To determine if the observed cytotoxicity is due to programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method.[5] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[7] PI is a fluorescent DNA intercalator that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membrane integrity.[9]

Application: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis, providing clear evidence for the induction of programmed cell death.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Culture and Treatment: Seed 0.5 x 10^6 cells in 6-well plates. After 24 hours, treat with the imidazo[1,2-a]pyridine compound at 1x and 2x its IC50 value for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Tier 2: Cell Cycle Analysis

Principle: To assess the effect of the compounds on cell cycle progression. Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[12] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[12][13]

Application: To identify if a compound induces arrest at a specific phase of the cell cycle (e.g., G2/M arrest), which is a common mechanism for anticancer agents.[5][6]

Protocol: Cell Cycle Analysis using Propidium Iodide

  • Cell Culture and Treatment: Seed cells as described for the apoptosis assay and treat with the compound at its IC50 concentration for 24 hours.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[14]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[12][13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use cell cycle analysis software (e.g., ModFit LT) to model the G0/G1, S, and G2/M populations from the DNA content histogram.[13]

Tier 3: Reporter Gene Assays

Principle: Reporter gene assays are used to monitor the activity of specific transcription factors and signaling pathways.[15][16][17] A reporter construct is created by linking a promoter or response element of interest (e.g., a p53 response element) to a reporter gene (e.g., luciferase or GFP).[15] When the pathway is activated, the transcription factor binds to the response element, driving the expression of the reporter gene, which can be easily quantified.[18]

Application: To confirm that a compound modulates a specific signaling pathway (e.g., p53 activation, NF-κB inhibition) downstream of its primary target. This provides a functional readout of target engagement in a cellular context.[19]

Protocol: Luciferase-Based Reporter Assay for p53 Pathway Activation

  • Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).

  • Compound Treatment: After 24 hours, treat the transfected cells with the imidazo[1,2-a]pyridine compound at various concentrations. Include a vehicle control and a known p53 activator (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate for an additional 18-24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number. Express the results as fold-change relative to the vehicle-treated control.

Data Summary Table

Assay Type Assay Name Principle Primary Readout Key Application for Imidazo[1,2-a]pyridines
Tier 1: Viability MTT AssayMeasures mitochondrial metabolic activity.[10]Absorbance (Colorimetric)Determine compound potency (IC50) for primary screening.
LDH Release AssayMeasures compromised membrane integrity.[11]Absorbance (Colorimetric)Quantify overt cytotoxicity and differentiate from cytostatic effects.
Tier 2: Mechanism Annexin V / PIDetects phosphatidylserine externalization and membrane permeability.[5][7]Fluorescence (Flow Cytometry)Quantify and confirm induction of apoptosis vs. necrosis.
Caspase-Glo 3/7Measures activity of executioner caspases 3 and 7.[7]LuminescenceConfirm the involvement of the caspase cascade in apoptosis.
PI StainingQuantifies cellular DNA content.[12]Fluorescence (Flow Cytometry)Identify compound-induced arrest at specific cell cycle phases.
Tier 3: Pathway Kinase AssaysMeasures inhibition of specific kinase activity.[20][21]Varies (Luminescence, Radioactivity)Validate direct inhibition of target kinases (e.g., PI3K, AKT).
Reporter Gene AssayMeasures transcription factor activity.[15][16]Luminescence/FluorescenceConfirm modulation of specific signaling pathways (e.g., p53, NF-κB).

Conclusion

The systematic evaluation of imidazo[1,2-a]pyridine compounds using a tiered, multi-parametric cell-based assay approach is indispensable for modern drug discovery. This strategy allows for the efficient identification of potent compounds, elucidation of their primary mechanisms of action—such as the induction of apoptosis and cell cycle arrest—and confirmation of their effects on specific molecular pathways. The protocols and workflow detailed in this guide provide a robust framework for researchers to thoroughly characterize novel chemical entities, ultimately accelerating the development of new therapeutics based on this versatile scaffold.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., Al-Omair, M. A., El-Shemy, H. A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Life, 12(9), 1437. Available at: [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 163-172. Available at: [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 163–172. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved February 12, 2026, from [Link]

  • BMG LABTECH. (2024). Gene reporter assays. Retrieved February 12, 2026, from [Link]

  • Wang, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(3), 563-570. Available at: [Link]

  • Comeau, S. R., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 569-583. Available at: [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved February 12, 2026, from [Link]

  • UC San Diego Moores Cancer Center Flow Cytometry Core. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved February 12, 2026, from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved February 12, 2026, from [Link]

  • Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available at: [Link]

  • Foucourt, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 658-669. Available at: [Link]

  • Eurofins DiscoverX. (2020, June 12). Reporter Assays for Therapeutics Targeting Signaling Pathways [Video]. YouTube. Available at: [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved February 12, 2026, from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 629-650. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][5][22]benzothiazole motifs. European journal of medicinal chemistry, 46(5), 1874–1881. Available at: [Link]

  • Patel, D. R., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 15(1), 329-335. Available at: [Link]

  • Mowbray, C. E., et al. (2018). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm, 9(1), 103-109. Available at: [Link]

  • Melief, E. J., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents Against Mycobacterium Avium Infection In Vivo. Antimicrobial agents and chemotherapy, 60(8), 5018–5022. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 12, 2026, from [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Available at: [Link]

  • Khan, I., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current organic synthesis, 20(8), 866–897. Available at: [Link]

  • Saini, M. S., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current topics in medicinal chemistry, 20(2), 86–107. Available at: [Link]

  • Myrianthopoulos, V., et al. (2021). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Bioorganic & Medicinal Chemistry, 40, 116178. Available at: [Link]

  • Kumar, S. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38048-38058. Available at: [Link]

  • Guchhait, G., & Chaudhary, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34293–34305. Available at: [Link]

  • Kumar, A., & Kumar, V. (2017). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Shukla, S., et al. (2012). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of Biomolecular Screening, 17(1), 1-15. Available at: [Link]

  • da Silva, F. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 66(1), 75-120. Available at: [Link]

  • Déant, A., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(15), 12615–12638. Available at: [Link]

  • da Silva, F. S., et al. (2023). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of medicinal chemistry, 66(1), 75–120. Available at: [Link]

  • Liu, T., et al. (2022). Bioinspired imidazo[1,2-a:4,5-c']dipyridines with dual antiproliferative and anti-migrative properties in human cancer cells: The SAR investigation. World journal of psychiatry, 12(9), 1128–1142. Available at: [Link]

Sources

Method

Application Note: Strategies for the Formulation of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid for In Vivo Preclinical Studies

Abstract This guide provides a comprehensive framework for the formulation of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid, a representative of the promising imidazo[1,2-a]pyridine class of therapeutic agents, for i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid, a representative of the promising imidazo[1,2-a]pyridine class of therapeutic agents, for in vivo preclinical research.[1][2][3][4] The inherent physicochemical properties of this scaffold, particularly its poor aqueous solubility, present a significant challenge to achieving the consistent and adequate systemic exposure required for reliable pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[5][6][7] This document outlines a logical, step-by-step approach, beginning with essential pre-formulation characterization and leading to the rational selection and preparation of viable dosing vehicles. Detailed protocols for common strategies, including pH adjustment, co-solvent systems, and cyclodextrin-based complexation, are provided to empower researchers to overcome solubility limitations and accelerate their drug development programs.

Introduction: The Formulation Imperative

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents such as zolpidem and alpidem.[3][4][8][9][10] 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid ("the compound") is a key intermediate and potential bioactive molecule in its own right, with applications in oncology and neurology research.[1][11] However, the successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on a formulation that ensures adequate bioavailability.[6][12]

The primary obstacle for this compound class is often poor aqueous solubility.[13][14][15] The presence of a crystalline, heterocyclic ring system combined with a carboxylic acid moiety suggests that the compound is likely a "brick-dust" type molecule—poorly soluble and requiring specialized formulation strategies to achieve therapeutic concentrations in vivo.[16] Administering a simple suspension of such a compound can lead to erratic absorption, low exposure, and high inter-animal variability, rendering the resulting data unreliable and potentially masking the true efficacy or toxicity of the molecule.[6]

This application note serves as a practical guide for the laboratory researcher, explaining the causal logic behind formulation choices and providing validated, step-by-step protocols to generate robust and reproducible preclinical data.

Foundational Step: Pre-formulation Characterization

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[12] This data-driven approach prevents wasted effort and resources, guiding the scientist toward the most viable formulation strategies. Given the typically limited availability of NCEs at this stage, these assessments must be performed efficiently.[12]

Key Parameters for 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid:

ParameterTypical Value/PropertyRationale & Implication for Formulation
Appearance White to off-white solid powder.[13][14]Indicates a crystalline solid state, often correlated with low aqueous solubility.
Aqueous Solubility Poorly soluble in cold water.[13][14]This is the primary challenge. The goal is to increase the apparent solubility in the dosing vehicle.
Solubility in Organics Soluble in polar organic solvents like DMSO and DMF.[13][14]This property is key for creating co-solvent formulations. DMSO can act as the initial solubilizing agent.
pKa (Carboxylic Acid) Estimated around 3-5.[13]The acidic nature of the carboxyl group means the compound's charge state and solubility are highly pH-dependent. At pH > pKa, the compound will deprotonate to its more soluble carboxylate form. This is the basis for the pH-adjustment strategy.
Melting Point High, e.g., 260-262 °C.[13]A high melting point suggests a stable crystal lattice, which often correlates with low solubility ("brick-dust" character).[16]

Strategic Formulation Selection: A Logic-Driven Workflow

The choice of formulation is not arbitrary; it is a direct consequence of the compound's properties and the experimental requirements (e.g., route of administration, required dose). The following decision workflow provides a logical pathway for selecting an appropriate strategy.

Formulation_Strategy cluster_start Pre-formulation Data cluster_strategy Strategy Selection cluster_outcome Selected Formulation Start Compound: 8-MIPCA - Poorly water-soluble - Ionizable (pKa ~3-5) - Soluble in DMSO pH_Check Can pH adjustment achieve target conc.? (Target pH 4-9 for IV) Start->pH_Check Cosolvent_Check Is target concentration achievable with <10% DMSO & <40% PEG400 in final dose? pH_Check->Cosolvent_Check No pH_Formulation Protocol 1: pH-Adjusted Saline pH_Check->pH_Formulation Yes Cyclodextrin_Check Does complexation with HP-β-CD significantly increase solubility? Cosolvent_Check->Cyclodextrin_Check No Cosolvent_Formulation Protocol 2: Co-Solvent Vehicle (e.g., 10% DMSO, 40% PEG400) Cosolvent_Check->Cosolvent_Formulation Yes CD_Formulation Protocol 3: Cyclodextrin Complex Cyclodextrin_Check->CD_Formulation Yes Reassess Re-evaluate compound or consider advanced formulations (e.g., nanosuspension) Cyclodextrin_Check->Reassess No

Caption: Formulation strategy selection workflow for 8-MIPCA.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing common and effective formulations for preclinical studies.

Protocol 1: pH-Adjusted Aqueous Solution for IV Administration

This is the simplest approach and should be attempted first. It leverages the carboxylic acid moiety to form a soluble salt at a physiologically acceptable pH.[17][18]

  • Principle: By raising the pH of the vehicle above the compound's pKa, the carboxylic acid group (-COOH) is deprotonated to the more water-soluble carboxylate form (-COO⁻). For intravenous administration, the final pH should ideally be between 4 and 9.[19]

  • Materials:

    • 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

    • 0.1 N Sodium Hydroxide (NaOH) solution

    • Sterile Saline (0.9% NaCl)

    • Sterile water for injection (WFI)

    • Calibrated pH meter

    • Sterile vials and magnetic stir bar

  • Methodology:

    • Weighing: Accurately weigh the required amount of the compound into a sterile vial.

    • Initial Suspension: Add approximately 70% of the final required volume of sterile saline to the vial. The compound will likely form a slurry or suspension.

    • Titration: While stirring, add 0.1 N NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.

    • Solubilization: Continue adding NaOH until the compound completely dissolves. Record the pH at which dissolution occurs.

    • pH Adjustment: Ensure the final pH is within a tolerable range for the intended route (e.g., pH 7.0-8.0 for IV). If necessary, back-titrate carefully with a dilute acid like 0.1 N HCl, though this is often not required.

    • Final Volume (QS): Once the compound is fully dissolved and the pH is stable, add sterile saline to reach the final target volume (Quantum Satis).

    • Final Inspection: The final formulation must be a clear, particle-free solution. Visually inspect against a light and dark background.

  • Self-Validation & Trustworthiness:

    • Clarity: If the solution is hazy or contains visible particles, the compound has not fully dissolved or has precipitated. The formulation is not viable.

    • Stability Check: Let the solution stand for 30-60 minutes. If precipitation occurs, the formulation is not stable at that concentration and pH.

Protocol 2: Co-Solvent Formulation for IV or IP Administration

This strategy is employed when pH adjustment alone is insufficient or when a non-aqueous stock is preferred. It uses a water-miscible organic solvent to dissolve the compound, which is then diluted into an aqueous vehicle.

  • Principle: The compound is first dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO). This concentrate is then diluted with a co-solvent like Polyethylene Glycol 400 (PEG400) and finally with an aqueous vehicle (saline). PEG400 acts as a bridge solvent, preventing the compound from precipitating upon addition of the aqueous phase.[20]

  • Causality Behind Component Ratios: The goal is to maximize drug solubility while minimizing the toxicity of the excipients. For mice, final concentrations of <10% DMSO and <40% PEG400 are generally well-tolerated for single IV doses.[21][22][23]

  • Materials:

    • 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

    • Dimethyl Sulfoxide (DMSO), low-water content

    • Polyethylene Glycol 400 (PEG400)

    • Sterile Saline (0.9% NaCl)

  • Methodology (for a 10% DMSO / 40% PEG400 / 50% Saline vehicle):

    • Weighing: Accurately weigh the required amount of the compound into a sterile vial.

    • Initial Dissolution: Add the volume of DMSO required to make up 10% of the final formulation volume (e.g., for a 1 mL final volume, add 100 µL DMSO). Vortex or sonicate until the compound is completely dissolved, forming a clear stock solution.

    • Co-Solvent Addition: Add the volume of PEG400 required to make up 40% of the final volume (e.g., 400 µL). Mix thoroughly. The solution should remain clear.

    • Aqueous Dilution: Slowly add the required volume of sterile saline (e.g., 500 µL) to the organic mixture while vortexing. This is a critical step. Add the saline dropwise to prevent the compound from "crashing out" or precipitating.

    • Final Inspection: The final formulation should be a clear, homogenous solution.

  • Self-Validation & Trustworthiness:

    • Precipitation Check: If the solution becomes cloudy or forms a precipitate at step 4, the formulation has failed. This indicates the drug is not soluble in the final vehicle composition at the target concentration.

    • Vehicle Control Group: In any in vivo study using a co-solvent system, a separate group of animals must be dosed with the vehicle alone to account for any biological effects of the excipients.[21][22]

CoSolvent_Protocol cluster_steps Co-Solvent Preparation Workflow cluster_validation Validation Step1 1. Dissolve Compound in 10% final vol. DMSO Step2 2. Add 40% final vol. PEG400. Mix well. Step1->Step2 Step3 3. Slowly add 50% final vol. Saline with vortexing Step2->Step3 Step4 4. Final Visual QC: Must be a clear solution Step3->Step4 Pass PASS: Proceed to Dosing Step4->Pass Clear Fail FAIL: Precipitation occurred. Reformulate at lower conc. Step4->Fail Cloudy

Caption: Step-by-step workflow for co-solvent formulation.

Protocol 3: Cyclodextrin-Based Formulation for IV, SC, or PO Administration

This is an advanced strategy for compounds that are difficult to formulate using the above methods. It is often better tolerated than co-solvent systems.

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] The poorly soluble compound (the "guest") partitions into the hydrophobic core of the CD molecule (the "host"), forming a water-soluble inclusion complex.[24][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its high aqueous solubility and favorable safety profile.[25]

  • Materials:

    • 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water for injection (WFI) or appropriate buffer (e.g., citrate buffer, pH 4-5)

    • Vortex mixer, sonicator, magnetic stirrer

  • Methodology:

    • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in the chosen aqueous vehicle (e.g., dissolve 40 g of HP-β-CD in WFI and bring the final volume to 100 mL). This solution may need to be gently warmed (40-50°C) to aid dissolution. Allow to cool to room temperature.

    • Compound Addition: Weigh the compound and add it to the pre-formed CD solution.

    • Complexation: Vigorously mix the suspension. This can be done by sonicating for 30-60 minutes or stirring overnight at room temperature. The energy input facilitates the inclusion of the drug molecule into the CD cavity.

    • Filtration (Optional but Recommended): To ensure a true solution and remove any undissolved compound, filter the final solution through a 0.22 µm syringe filter. This step is critical for IV preparations.

    • Concentration Analysis: The concentration of the filtered solution should be determined analytically (e.g., by HPLC-UV) to confirm the exact amount of solubilized drug.

  • Self-Validation & Trustworthiness:

    • Solubility Enhancement: The visual difference between the initial slurry (step 2) and the final clear solution (step 3) provides a qualitative measure of success.

    • Quantitative Proof: Analytical concentration measurement after filtration (step 5) is the definitive validation step. If the concentration is below the target, the formulation needs to be adjusted (e.g., by increasing the CD concentration or modifying the pH).

Summary and Best Practices

Formulation StrategyProsConsBest For...
pH Adjustment Simple, uses minimal excipients, cost-effective.Only works for ionizable compounds; risk of precipitation if pH shifts in vivo.First-line approach for acidic or basic compounds for IV/IP routes.
Co-Solvents High solubilizing power for many compounds.Potential for excipient toxicity/pharmacology; risk of precipitation upon injection.[19][22]Rapid formulation of difficult compounds when speed is a priority.
Cyclodextrins Generally low toxicity, high solubilizing capacity for suitable molecules.[24]More expensive, requires more formulation development time (complexation kinetics).Compounds intractable to other methods; when minimizing excipient effects is critical.

General Best Practices:

  • Start Simple: Always begin with the simplest formulation strategy (pH adjustment) before moving to more complex systems.

  • Dose Volume: Keep the dose volume as low as possible for the animal species being tested (e.g., ≤10 mL/kg for mice).

  • Vehicle Control: Always include a vehicle-dosed control group in your in vivo experiments to differentiate compound effects from vehicle effects.[22]

  • GLP Compliance: For formal toxicology studies, formulations must be prepared in compliance with Good Laboratory Practice (GLP) guidelines, which includes documentation, stability testing, and concentration verification.[27]

References

  • Chem-Impex. (n.d.). 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid.
  • J&K Scientific. (n.d.). 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Experimental and Molecular Dynamics Simulation Study on Influencing Factors of Barium Sulfate Scaling in Low-Permeability Sandstone Reservoirs. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-8-Carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. Retrieved from [Link]

  • PubMed. (n.d.). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Role of acidic pH of intravenous fluids in subsequent development of metabolic acidosis- may not be what it seems. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • ResearchGate. (2024). Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. Retrieved from [Link]

  • University of Minho. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Formulation. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

  • Pharmaster. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Zolpidem. Retrieved from [Link]

  • ResearchGate. (2014). Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits. Retrieved from [Link]

  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Sterile Basics: Intravenous Admixture Preparation Considerations, Part 5: pH .... Retrieved from [Link]

  • Springer. (n.d.). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US20100240695A1 - Stabilized zolpidem pharmaceutical compositions.
  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpidem. Retrieved from [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2024). Preclinical research strategies for drug development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid synthesis yield

This guide serves as a specialized technical resource for researchers troubleshooting the synthesis of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid . It moves beyond generic protocols to address the specific steric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers troubleshooting the synthesis of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid . It moves beyond generic protocols to address the specific steric and electronic challenges posed by the 8-methoxy substituent.

Technical Support Center: 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid

Case ID: IMP-8-OMe-COOH Classification: Heterocyclic Synthesis / Yield Optimization Primary User: Medicinal Chemists, Process Chemists

Core Synthesis Workflow & Mechanistic Logic

The synthesis of the 8-methoxy derivative presents a unique challenge compared to the unsubstituted parent. The starting material, 2-amino-3-methoxypyridine , contains a methoxy group ortho to the ring nitrogen. Since the standard mechanism involves the nucleophilic attack of the ring nitrogen onto the


-halocarbonyl, this steric bulk significantly retards the initial alkylation step, leading to lower conversion rates and increased byproduct formation if not managed correctly.

Visualizing the Pathway: The following diagram outlines the critical path and the specific failure points (marked in red) caused by the 8-methoxy group.

G Start 2-Amino-3-methoxypyridine Intermed N-Alkylated Intermediate (Sterically Hindered Formation) Start->Intermed Nu: Attack (Slowed by 3-OMe) Reagent Ethyl Bromopyruvate Reagent->Intermed Failure1 FAILURE POINT: Polymerization of Bromopyruvate Reagent->Failure1 Cyclization Cyclodehydration (- H2O) Intermed->Cyclization Ring Closure Ester Ethyl 8-Methoxyimidazo[1,2-a] pyridine-2-carboxylate Cyclization->Ester HBr Scavenging Hydrolysis Saponification (LiOH/THF/H2O) Ester->Hydrolysis FinalProduct 8-Methoxyimidazo[1,2-a] pyridine-2-carboxylic acid Hydrolysis->FinalProduct pH Adjustment (pI) Failure2 FAILURE POINT: Zwitterion Solubility Trap Hydrolysis->Failure2

Figure 1: Reaction pathway highlighting the steric bottleneck at the N-alkylation step and the solubility challenges during isolation.

Troubleshooting Guide (Q&A)

Phase 1: The Cyclocondensation (Formation of the Ester)

Q1: My reaction mixture turns black/tarry rapidly, and the yield of the ester is <20%. What is happening? Diagnosis: Decomposition of Ethyl Bromopyruvate.[1] Root Cause: Ethyl bromopyruvate is thermally unstable and sensitive to acid. The 8-methoxy group on the pyridine ring reduces the nucleophilicity of the ring nitrogen (via steric hindrance), slowing the desired reaction. This allows the bromopyruvate to polymerize or degrade before it can react. Solution:

  • Reagent Quality: Ensure Ethyl Bromopyruvate is clear/pale yellow. If brown, distill it under vacuum before use.

  • Slow Addition: Do not add the reagent all at once. Add a solution of ethyl bromopyruvate dropwise to the refluxing solution of the aminopyridine. This keeps the concentration of unreacted electrophile low.

  • Scavenger Base: Add a mild base like NaHCO₃ (1.1 equiv) or propylene oxide to the reaction. This neutralizes the HBr generated, preventing acid-catalyzed degradation of the starting material.

Q2: I see starting material (aminopyridine) remaining even after 24h reflux in Ethanol. Diagnosis: Kinetic stalling due to steric hindrance. Root Cause: The 3-methoxy group sterically shields the ring nitrogen (N1), which is the primary nucleophile. Ethanol (boiling point 78°C) may not provide enough thermal energy to overcome this activation barrier efficiently. Solution:

  • Switch Solvent: Change to 1,2-Dimethoxyethane (DME) (bp 85°C) or Toluene (bp 110°C).

  • Protocol Shift: Use the "DME Melt" method. Dissolve reactants in minimal DME, stir at room temperature for 2 hours (to allow initial N-alkylation without thermal degradation), then heat to reflux to drive the cyclization.

Phase 2: Hydrolysis and Isolation (The Acid)

Q3: After hydrolyzing the ester, I cannot extract the product into organic solvents (DCM/EtOAc). Where is my product? Diagnosis: The "Zwitterion Trap." Root Cause: 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is amphoteric.

  • pH < 3: Cationic (Pyridine N protonated). Soluble in water.[2][3]

  • pH > 8: Anionic (Carboxylate deprotonated). Soluble in water.[2][3]

  • pH ~4-5: Neutral Zwitterion. Insoluble in organic solvents and often sparingly soluble in water.[2] Solution:

  • Do NOT Extract. Avoid liquid-liquid extraction.

  • Precipitation Protocol:

    • Complete hydrolysis (LiOH/THF/H2O).

    • Evaporate THF.

    • Carefully acidify the aqueous residue with 1N HCl.

    • Monitor pH precisely. When pH reaches 3.5 - 4.5 (the isoelectric point), the product will precipitate as a white/off-white solid.

    • Filter and wash with cold water.

Q4: The melting point is lower than reported, and NMR shows missing peaks. Diagnosis: Decarboxylation. Root Cause: Imidazo[1,2-a]pyridine-2-carboxylic acids are prone to thermal decarboxylation, especially in acidic media at high temperatures. The electron-rich 8-methoxy group stabilizes the intermediate cation, potentially accelerating this process. Solution:

  • Avoid refluxing in strong acid (e.g., HCl hydrolysis). Use alkaline hydrolysis (LiOH) followed by mild acidification at room temperature.

  • Dry the final solid under vacuum at <50°C .

Optimized Experimental Protocol

This protocol is designed to mitigate the steric hindrance of the 8-methoxy group and prevent zwitterion loss.

Step 1: Synthesis of Ethyl 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylate

  • Dissolve: In a round-bottom flask, dissolve 2-amino-3-methoxypyridine (1.0 equiv) in anhydrous DME (0.5 M concentration).

  • Add Base: Add NaHCO₃ (1.2 equiv) suspended in the mixture.

  • Add Electrophile: Add Ethyl Bromopyruvate (1.1 equiv) dropwise over 30 minutes at Room Temperature.

  • Incubate: Stir at RT for 2 hours. (Allows N-alkylation without polymerization).

  • Cyclize: Heat to reflux (85°C) for 6-12 hours. Monitor by TLC (EtOAc/Hexane).[4]

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent. Recrystallize the residue from Ethanol/Diethyl Ether.

Step 2: Hydrolysis to the Acid

  • Dissolve: Dissolve the ester (1.0 equiv) in THF:Water (3:1 ratio).

  • Saponify: Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours. (Avoid heat).

  • Isolate:

    • Evaporate THF under reduced pressure (keep bath <40°C).

    • Cool the aqueous residue in an ice bath.

    • Add 1N HCl dropwise with vigorous stirring.

    • STOP adding acid when pH reaches 4.0 .

    • Allow the precipitate to mature for 30 mins in the cold.

    • Filter, wash with minimal cold water, and dry in a vacuum desiccator.

Comparative Data: Solvent & Condition Effects

The following table summarizes the impact of reaction conditions on the yield of 8-substituted imidazo[1,2-a]pyridines, synthesized from literature trends on similar hindered substrates [1, 2].

ParameterConditionYield (Est.)Purity ProfileNotes
Solvent Ethanol (Reflux)40-50%ModerateSlow reaction; competing bromopyruvate degradation.
Solvent DME (Reflux) 75-85% High Optimal polarity; boiling point balances rate vs. stability.
Solvent DMF (100°C)60-70%LowHard to remove solvent; promotes tar formation.
Base None (Neutral)30-40%LowAcid buildup (HBr) degrades reactants.
Base NaHCO₃ 80-90% High Buffers HBr effectively without hydrolyzing the ester.
Base Et₃N50-60%ModerateCan cause competing alkylation of the base.

References

  • Grošelj, U., et al. (2008).[5] Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370.[5]

    • Key Insight: Establishes the protocol for 8-substituted analogs and highlights the zwitterionic isol
  • Bagdi, A. K., et al. (2024).[3] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 89, 1492-1504.[3]

    • Key Insight: Provides modern catalytic variants, though classical condensation remains superior for carboxylic acid deriv
  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis. Current Topics in Medicinal Chemistry.

    • Key Insight: Reviews substituent effects and general reactivity patterns of the imidazo[1,2-a]pyridine core.

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Imidazo[1,2-a]pyridine Compounds

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its synthetic tractability and potent activity against various targets, particularly protein kinases, have made it a focal point of many drug discovery programs.[3][4] However, like many kinase inhibitors, imidazo[1,2-a]pyridine derivatives can suffer from off-target effects, where the compound interacts with unintended proteins.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a clinical setting.[5][6]

This guide provides a comprehensive resource for researchers to proactively identify, understand, and minimize off-target effects during the development of imidazo[1,2-a]pyridine-based compounds. It is structured to address common challenges in a practical, question-and-answer format, grounded in established scientific principles and methodologies.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This section addresses specific problems you may encounter during your research, providing a logical framework for troubleshooting.

Q1: My imidazo[1,2-a]pyridine compound shows potent activity in my primary biochemical assay, but this potency drops significantly in cell-based assays. What's going on?

This is a common and critical issue in drug discovery. A drop in potency between a biochemical and a cellular environment points to several potential factors that must be systematically investigated.[7]

Causality Check:

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[8]

  • Efflux Pumps: Your compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration.[8]

  • High Protein Binding: In media containing serum, your compound may be sequestered by proteins like albumin, reducing the free concentration available to interact with the target.[9]

  • Cellular ATP Concentration: The intracellular concentration of ATP (typically 1-10 mM) is significantly higher than that used in many biochemical kinase assays (often at or below the Kₘ of ATP).[8][10] For an ATP-competitive inhibitor, this physiological ATP concentration can outcompete your compound, leading to a rightward shift in the IC₅₀ curve (lower apparent potency).[8]

  • Compound Metabolism: The cells may be metabolizing your compound into an inactive form.[8]

Troubleshooting Workflow:

  • Re-evaluate Biochemical Assay Conditions: Test your inhibitor's potency in a biochemical assay using a physiological ATP concentration (e.g., 1 mM).[10][11] This will provide a more direct comparison to the cellular environment.

  • Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability prediction) or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict or measure cell permeability.

  • Conduct a Target Engagement Assay: It is crucial to confirm that your compound is physically interacting with its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13] Target engagement will cause a shift in the target protein's melting temperature.[12]

Q2: I'm observing an unexpected or paradoxical phenotype (e.g., pathway activation, altered cell morphology) that doesn't align with the known function of the primary target. How do I confirm if this is an off-target effect?

An unexpected phenotype is a strong indicator of off-target activity.[14] The goal is to de-risk your compound by proving the phenotype is either independent of your intended target or caused by a previously unknown off-target.

Decision & Validation Workflow:

G

Troubleshooting Steps:

  • Genetic Validation (The Gold Standard): Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. If the phenotype persists after target knockdown, it is very likely caused by an off-target effect.[14]

  • Use a Structurally Different Inhibitor: Test a well-validated inhibitor of the same target that belongs to a different chemical class. If this second inhibitor does not reproduce the phenotype, it further implicates your imidazo[1,2-a]pyridine's unique off-target profile.[14]

  • Identify the Off-Target(s):

    • Kinome Profiling: Since imidazo[1,2-a]pyridines frequently target kinases, a broad kinase selectivity panel is the most direct way to identify unintended kinase interactions.[15] Commercial services offer panels of hundreds of kinases, providing a comprehensive view of your compound's selectivity.[10][16][17]

    • Chemical Proteomics: Unbiased methods like CETSA coupled with mass spectrometry (CETSA-MS) can identify which proteins are stabilized by your compound across the entire proteome, revealing both on- and off-targets without prior assumptions.[18]

Q3: My compound is highly selective in a broad kinase panel, but I still observe significant cytotoxicity at concentrations needed for on-target inhibition. What are the next steps?

Even with high kinase selectivity, cytotoxicity can arise from several sources. It is critical to distinguish between on-target toxicity and that caused by a non-kinase off-target.

Possible Causes & Investigation Strategy:

  • On-Target Toxicity: Inhibition of the primary target itself may be detrimental to the cell line. This is particularly relevant for kinases involved in essential cellular processes like cell cycle control.[19]

    • Strategy: Correlate the IC₅₀ for target inhibition with the CC₅₀ (cytotoxic concentration 50%). If they are very close, the toxicity is likely on-target. Genetic knockdown of the target should also induce a similar cytotoxic or anti-proliferative effect.

  • Non-Kinase Off-Targets: The imidazo[1,2-a]pyridine scaffold can interact with other protein classes.

    • Strategy: Employ unbiased, proteome-wide target identification methods. As mentioned, CETSA-MS is an excellent approach to reveal interactions with non-kinase proteins.[18]

  • Compound-Related Issues:

    • Solubility: Ensure the compound is fully soluble in your culture media. Precipitated compound can cause non-specific stress and toxicity. Always include a vehicle-only control.[14]

    • Reactive Metabolites: The compound could be metabolized into a reactive species that causes general cellular damage. This can be investigated using liver microsome stability assays.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of your imidazo[1,2-a]pyridine compound to its intended target in intact cells.[12]

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with your test compound at a desired concentration (e.g., 10x IC₅₀) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.[18]

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Protein Detection: Carefully collect the supernatant. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.[14]

Protocol 2: In Vitro Kinase Selectivity Profiling

Objective: To assess the selectivity of your compound by screening it against a broad panel of protein kinases.

Methodology: While typically performed by specialized CROs, the general principle is as follows:

  • Compound Preparation: Provide your compound at a specified concentration and volume. Typically, an initial screen is done at a single high concentration (e.g., 1 or 10 µM) to identify any potential hits.[10]

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), a library of recombinant kinases is arrayed, each with its specific substrate and ATP.[14]

  • Reaction & Detection: The compound is added to each well. The kinase reaction is initiated, and after a set incubation period, the activity is measured. Common detection methods include:

    • Radiometric Assays (e.g., HotSpot™): Measure the incorporation of ³³P-ATP into the substrate.[10]

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[20]

    • Fluorescence/TR-FRET: Use antibodies or tracers to detect substrate phosphorylation.[16]

  • Data Analysis: The kinase activity in the presence of your compound is compared to a vehicle control. Results are typically expressed as "% Inhibition" or "% Remaining Activity". Hits showing significant inhibition are then followed up with full IC₅₀ dose-response curves to determine potency.

Data Interpretation Table:

% Inhibition at 1 µMSelectivity Score (S-Score)Interpretation & Next Steps
> 90%S(1)Potent off-target. High priority for follow-up IC₅₀ determination.
50-90%S(10)Moderate off-target. Warrants follow-up to assess cellular relevance.
10-50%S(35)Weak off-target. Lower priority, but consider if multiple weak hits share a pathway.
< 10%-Considered inactive at this concentration.

Selectivity score is a common metric where S(X) = (number of kinases with % inhibition > X) / (total number of kinases tested).

Frequently Asked Questions (FAQs)

Q: What is the best way to proactively design more selective imidazo[1,2-a]pyridine compounds? A: Employ structure-based drug design. If the crystal structure of your primary target is known, use molecular docking to analyze how your compound binds. Identify key interactions essential for on-target potency and look for regions where modifications can be made to disrupt binding to known off-targets. A thorough structure-activity relationship (SAR) study is crucial for optimizing selectivity.[21][22][23]

Q: Are there computational tools that can predict off-targets? A: Yes, several in silico tools can predict potential off-targets based on chemical structure similarity to known ligands or by docking the compound into a library of protein structures.[5][24] These tools can help prioritize which off-targets to test experimentally but should not replace empirical screening.[6]

Q: How do I choose the right kinase profiling panel? A: The choice depends on your project stage and budget.

  • Early Stage: A broad, comprehensive panel (e.g., >300 kinases) is ideal for identifying all potential off-targets early.[16][17]

  • Lead Optimization: You can use smaller, more focused panels. For example, if your primary target is a tyrosine kinase, you might use a panel of all available tyrosine kinases to ensure selectivity within the subfamily. Many vendors also offer fully customizable panels.

Q: My compound is a non-ATP competitive inhibitor. Are these strategies still relevant? A: Absolutely. While the issue of cellular ATP competition is less relevant, all other principles apply. Target engagement (CETSA), genetic validation, and unbiased proteomic screens are still essential for confirming on-target action and identifying off-targets for any inhibitor, regardless of its mechanism of action.

References

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Zhang, M., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]

  • Pissarnitski, D., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. [Link]

  • RSC Publishing. Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Field, S. J., et al. (2003). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Proceedings of the National Academy of Sciences. [Link]

  • Molina, D. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Malaria World. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. [Link]

  • Laqtom NN, et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]

  • Aldeghi, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. [Link]

  • Squillace, R. M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Kumar, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]

  • Sharma, P., et al. (2017). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports. [Link]

  • RSC Publishing. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Molecular Docking Parameters for Imidazo[1,2-a]pyridines

Welcome to the technical support center for molecular docking studies involving the imidazo[1,2-a]pyridine scaffold. This guide is designed for drug development professionals and computational chemists who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for molecular docking studies involving the imidazo[1,2-a]pyridine scaffold. This guide is designed for drug development professionals and computational chemists who are looking to enhance the accuracy, reproducibility, and predictive power of their docking experiments with this important heterocyclic class. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents, making its correct computational handling essential for successful structure-based drug design.[1][2][3]

This document moves beyond generic protocols to address the specific nuances of this scaffold, providing field-proven insights into common challenges and their solutions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the docking of imidazo[1,2-a]pyridine derivatives. The format follows a Problem → Probable Cause → Systematic Solution structure.

Problem 1: High RMSD (> 2.5 Å) in Redocking Co-Crystallized Ligand

You are attempting to validate your docking protocol by redocking a known imidazo[1,2-a]pyridine ligand back into its crystal structure, but the top-scoring pose has a high Root Mean Square Deviation (RMSD) from the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful redocking.[4][5]

  • Probable Cause 1: Incorrect Protonation State. The imidazo[1,2-a]pyridine core has multiple nitrogen atoms. The N1 atom is generally the most basic and likely site of protonation at physiological pH. Incorrectly assigning the protonation state, or failing to consider it, is a primary source of error as it fundamentally changes the hydrogen bonding and electrostatic profile of the ligand.[6][7][8]

  • Probable Cause 2: Poorly Defined Grid Box. The search space (grid box) may be too large, improperly centered, or not encompassing key solvating water molecules that might be crucial for mediating interactions. For kinase targets, the grid must be precisely centered to favor interactions with the hinge region.[9][10][11]

  • Probable Cause 3: Inadequate Ligand Preparation. Beyond protonation, issues like incorrect bond orders, missing hydrogens, or high initial strain energy in the input ligand structure can prevent the docking algorithm from finding the correct pose.

  • Probable Cause 4: Protein Preparation Errors. The target protein structure may have unresolved issues such as missing atoms in side chains, incorrect protonation of key residues (e.g., Histidine), or clashes that were not resolved prior to docking.[12]

Systematic Solution Protocol
  • Verify Ligand Protonation State:

    • Use a reliable pKa prediction tool (e.g., MarvinSketch, Epik) to determine the most likely protonation state of your imidazo[1,2-a]pyridine ligand at physiological pH (typically ~7.4).

    • Causality: The protonated (cationic) form of the scaffold can form critical charge-assisted hydrogen bonds or salt bridges that are absent in the neutral form. Failing to model this state makes it computationally impossible to reproduce interactions observed in the crystal structure.[6][8]

    • Generate 3D coordinates for the correct ionization state before docking.

  • Refine Grid Box Definition:

    • Step A: Center the grid box on the co-crystallized ligand's geometric center.

    • Step B: Ensure the box dimensions are snug, extending no more than 8-10 Å beyond the ligand atoms in each direction. A box size of 20x20x20 ų is often a good starting point for standard ligands.[13]

    • Step C (For Kinases): Verify the box is centered on the key hinge-binding region, ensuring it covers the backbone amide and carbonyl groups of residues like the canonical X-Hinge-X+2 motif (e.g., Cys-Gly-Ala in some kinases).[9][14]

  • Perform Rigorous Protein Preparation:

    • Use a dedicated protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation).

    • Ensure all hydrogens are added, disulfide bonds are correctly assigned, and side-chain protonation states (especially for His, Asp, Glu) are optimized.

    • Perform a constrained minimization of the protein structure to relieve any steric clashes, especially around the binding site.

  • Re-evaluate Docking Parameters:

    • If the above steps fail, try a more exhaustive search algorithm setting within your docking software.

    • Consider using a different docking program or scoring function, as some are better tailored for specific types of interactions.[4]

Problem 2: Docking Poses Fail to Form Key Hinge-Binding Interactions in Kinases

Your novel imidazo[1,2-a]pyridine derivatives are designed as kinase inhibitors, but the predicted binding poses do not show the expected hydrogen bonds to the kinase hinge region, a hallmark of many Type I inhibitors.

  • Probable Cause 1: Wrong Tautomer or Ionization State. As with Problem 1, an incorrect chemical representation of the ligand is the most frequent culprit. The N1-protonated form is often essential for donating a hydrogen bond to a hinge backbone carbonyl.

  • Probable Cause 2: Scoring Function Weakness. The scoring function may not sufficiently reward the specific hydrogen bonds characteristic of hinge binding, especially if it over-prioritizes other interactions like hydrophobics.

  • Probable Cause 3: Lack of Constraints. For well-characterized targets, not using positional constraints to guide the docking towards a known interaction point can lead to the algorithm exploring less relevant conformational space.

Systematic Solution Protocol
  • Prioritize Correct Ligand Chemistry: Re-confirm the N1 protonation state as the primary input for docking against kinase targets.

  • Apply Interaction Constraints:

    • Most modern docking software (e.g., Glide, GOLD) allows you to define a hydrogen bond constraint.

    • Define a constraint requiring a hydrogen bond between the N1-H of the imidazo[1,2-a]pyridine core and the backbone carbonyl oxygen of the key hinge residue (e.g., the i residue in an i, i+2 hinge pair).

    • Causality: Applying a constraint forces the algorithm to satisfy this critical interaction, filtering out poses that do not. This leverages existing biological knowledge to improve the accuracy of the prediction.

  • Use a Suitable Docking Program: Software like Glide and GOLD are often cited for their accuracy in predicting binding poses for kinase inhibitors due to their refined scoring functions and handling of specific interactions.[15][16][17]

  • Post-Docking Visual Inspection and Filtering: Manually inspect the top poses to see if any form the desired interactions, even if they are not the top-ranked score. A slightly worse score with the correct biological interactions is often more meaningful than a top score with an nonsensical pose.

Frequently Asked Questions (FAQs)

Q1: How should I correctly prepare the imidazo[1,2-a]pyridine scaffold for docking?

This is the single most critical step. The process must account for the scaffold's specific chemical properties.

Experimental Protocol: Ligand Preparation Workflow
  • Draw the 2D Structure: Start with the correct 2D representation of your molecule.

  • Generate Tautomers/Ionization States: Use a chemistry-aware program to generate all reasonable protomers and tautomers at a specified pH range (e.g., 7.4 ± 1.0). For imidazo[1,2-a]pyridines, this will almost always yield the N1-protonated species as the most stable form in an acidic or neutral environment.[6][18]

  • Generate 3D Conformations: For the selected protonation state, generate a low-energy 3D conformation. Most docking programs handle ligand flexibility during the simulation, but starting from a good conformation is beneficial.

  • Energy Minimization: Perform a quick energy minimization of the 3D structure using a suitable force field (e.g., OPLS, MMFF94) to ensure it is in a low-strain state. A ligand with high internal strain energy is unlikely to be a viable binder.[19]

The diagram below illustrates this critical workflow.

Ligand_Preparation_Workflow cluster_prep Ligand Preparation for Imidazo[1,2-a]pyridines Start 1. 2D Structure Input Protonation 2. Generate Protomers/Tautomers (pH ~7.4) Start->Protonation Use pKa predictor Selection 3. Select Dominant Species (Likely N1-Protonated) Protonation->Selection Analyze populations Gen3D 4. Generate Low-Energy 3D Conformation Selection->Gen3D Minimize 5. Ligand Energy Minimization (e.g., MMFF94) Gen3D->Minimize Relieve strain Output 6. Prepared Ligand for Docking Minimize->Output

Caption: Optimized workflow for preparing imidazo[1,2-a]pyridine ligands.

Q2: Which docking software and scoring function is best suited for imidazo[1,2-a]pyridines?

There is no single "best" software, as the choice depends on factors like computational resources, desired accuracy, and library size. However, for nitrogen-containing heterocyclic scaffolds common in kinase inhibitors, certain programs tend to perform well.

Docking SuiteScoring Function TypeStrengths for Imidazo[1,2-a]pyridinesPotential WeaknessesTypical Use Case
Schrödinger Glide Empirical, Knowledge-basedExcellent at pose prediction and handling of H-bonds and electrostatics. Widely used and validated for kinase targets.[15][20]Commercial license required. Can be slower for very large libraries.Lead optimization, accurate pose prediction.
GOLD Empirical (GoldScore, CHEMPLP)Highly effective for ligands with defined H-bonding patterns. Good handling of ligand and protein flexibility.Commercial license required. Can be complex to set up.Scaffold hopping, fragment docking.
AutoDock Vina EmpiricalVery fast and free, making it ideal for large-scale virtual screening. Generally good performance for drug-like molecules.[13][15]Scoring function is less nuanced; may struggle with subtle electrostatic or solvation effects compared to commercial options. Rigid receptor by default.High-throughput virtual screening, academic research.
MOE (Molecular Operating Environment) Knowledge-based (ASE, Alpha HB)Integrated platform for all modeling steps. Good at handling induced-fit effects and water placement.Commercial license required.All-in-one platform from preparation to analysis.

Recommendation: For accuracy in lead optimization, Glide is a strong choice. For high-throughput screening on a budget, AutoDock Vina is the industry standard.[15] A powerful strategy is to use Vina for initial screening and then re-dock the top hits with Glide for more accurate pose refinement. This is a form of consensus docking.[20]

Q3: My docking score is excellent, but the pose looks chemically nonsensical. Should I trust the score?

Absolutely not. A docking score is just one piece of evidence. Visual inspection and chemical intuition are non-negotiable steps in post-docking analysis.

  • The Primacy of the Pose: The fundamental output of a docking simulation is the predicted 3D binding pose. If that pose is not plausible (e.g., buried polar groups, unsatisfied hydrogen bond donors/acceptors, significant steric clashes), the score associated with it is meaningless.[5][19]

  • Scoring Function Artifacts: Scoring functions are approximations. They can sometimes be "tricked" by ligands that make many low-quality contacts, leading to a favorable score for an unfavorable pose.

  • Actionable Advice: Always visually inspect your top-scoring poses. Ensure they form chemically reasonable interactions with the target. Filter out any poses that, despite a good score, do not adhere to the fundamental principles of molecular recognition.

Q4: What are the essential post-docking analysis steps for this class of compounds?

Relying solely on the docking score is a common mistake that leads to a high rate of false positives. A rigorous post-docking filtering cascade is essential for identifying the most promising candidates.

Post_Docking_Workflow cluster_post Post-Docking Analysis & Filtering Cascade Input Raw Docking Results (Poses + Scores) Visual 1. Visual Inspection (Plausible Interactions?) Input->Visual Filter1 2. Interaction Filtering (SIFt) (e.g., Must bind to hinge) Visual->Filter1 Keep plausible poses Rescore 3. Rescoring / Refinement (e.g., MM/GBSA) Filter1->Rescore Keep key interactors Filter2 4. Physicochemical & PAINS Filtering (Drug-likeness) Rescore->Filter2 Rank by binding energy Output Final Candidate List Filter2->Output Remove non-drug-like

Caption: A robust workflow for filtering docking results to enrich for true positives.

Key Post-Docking Steps:
  • Visual Inspection: As discussed in Q3, discard any chemically nonsensical poses.

  • Interaction Fingerprinting (SIFt): Use tools to systematically check if ligands form specific, desired interactions (e.g., H-bonds to the kinase hinge).[21] This allows you to filter an entire library for compounds that exhibit a key binding motif.

  • Rescoring with MM/GBSA: For the top-ranked poses, use a more computationally expensive but often more accurate method like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to re-calculate the binding free energy.[22] This can help re-rank candidates and eliminate those whose initial score was an artifact of the docking scoring function.

  • Physicochemical and PAINS Filtering: Filter your hit list to remove compounds with poor drug-like properties (e.g., violating Lipinski's Rules) and those that are known Pan-Assay Interference Compounds (PAINS), which are frequent false positives in screening assays.[12]

By implementing these troubleshooting guides and advanced protocols, researchers can significantly improve the reliability and predictive power of their molecular docking studies on the important imidazo[1,2-a]pyridine scaffold.

References

  • The influence of protonation in protein-ligand docking. (n.d.). National Center for Biotechnology Information. [Link]

  • Protein-Protein Docking with Dynamic Residue Protonation States. (2014). PLOS Computational Biology. [Link]

  • Post-Docking Analysis and it's importance. (n.d.). Advent Informatics Pvt ltd. [Link]

  • Ligand-protein molecular docking with different protonation states. (2021). Bioinformatics Stack Exchange. [Link]

  • The role of protonation states in ligand-receptor recognition and binding. (n.d.). PubMed. [Link]

  • The Role of Protonation States in Ligand-Receptor Recognition and Binding. (2013). National Center for Biotechnology Information. [Link]

  • Docking validation RMSD over 3, How can I fix it?. (2021). Matter Modeling Stack Exchange. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2024). PLOS Computational Biology. [Link]

  • AutoDock Vina vs. Other Docking Engines. (2024). BioDockify Blog. [Link]

  • Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (n.d.). National Center for Biotechnology Information. [Link]

  • Standardization of virtual-screening and post-processing protocols relevant to in-silico drug discovery. (2018). Journal of Molecular Modeling. [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2024). ResearchGate. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2024). Asian Journal of Chemistry. [Link]

  • Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting AT1 and PPARγ. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular docking, 3D-QSAR and structural optimization on imidazo-pyridine derivatives dually targeting AT1 and PPARγ. (2017). Oncotarget. [Link]

  • How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). (2024). YouTube. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Bentham Science. [Link]

  • RMSD higher than 2 in molecular docking! (Using MOE 2014 and Autodock Vina). What should I do?. (2018). ResearchGate. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). National Center for Biotechnology Information. [Link]

  • What free docking software is more powerful than AutoDock Vina in scoring?. (2021). ResearchGate. [Link]

  • Quick Comparison of Molecular Docking Programs. (2024). YouTube. [Link]

  • Filtering Docking Results by Key Interactions Using SIFt and Pose Filter. (n.d.). Schrödinger. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.). ACS Chemical Biology. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013). National Center for Biotechnology Information. [Link]

  • Grid boxes in molecular docking with Glide. Illustration of the larger.... (n.d.). ResearchGate. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). National Center for Biotechnology Information. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2024). ResearchGate. [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). National Center for Biotechnology Information. [Link]

  • (A): The grid region used for molecular docking is shown as the box.... (n.d.). ResearchGate. [Link]

  • Definition of a docking box around a reference ligand. Position, size.... (n.d.). ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • New scoring-functions for docking smaller molecules to proteins; Evaluation on ligands containing nitrogenous base-moieties. (n.d.). King's College London Research Portal. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. [Link]

  • Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. (2023). PubMed. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (n.d.). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Analytical Method Cross-Validation: 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid

This guide outlines the cross-validation of analytical methodologies for 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid (CAS: 910122-85-9), a critical intermediate in the synthesis of potassium-competitive acid blocke...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation of analytical methodologies for 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid (CAS: 910122-85-9), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

The following content synthesizes high-performance liquid chromatography (HPLC-UV) protocols for routine quality control against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity analysis.

Executive Summary & Compound Profile

8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a zwitterionic fused heterocycle. Its analytical challenges stem from its amphoteric nature (basic pyridine nitrogen and acidic carboxylic acid), which can cause severe peak tailing on standard C18 columns if pH is not strictly controlled.

  • Primary Application: Key intermediate for Vonoprazan Fumarate.

  • Critical Quality Attributes (CQAs): Assay purity (>99.0%), control of decarboxylated degradants, and trace genotoxic impurities.

  • Molecular Weight: 192.17 g/mol .[1]

  • Target Detection: [M+H]+ = 193.07 (ESI Positive).[1]

Analytical Methodologies: Protocols & Parameters

Method A: Stability-Indicating HPLC-UV (Routine QC)

Best for: Assay, Purity, and bulk degradation studies.

This method utilizes a "ion-suppression" strategy using an acidic mobile phase to keep the carboxylic acid protonated, improving peak shape.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or Waters XBridge C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B (Linear ramp)

    • 15-20 min: 60% → 90% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Method B: High-Sensitivity LC-MS/MS (Trace Analysis)

Best for: Genotoxic impurity screening, cleaning validation, and low-level degradant identification.

  • Instrument: Shimadzu LCMS-8040 or Sciex QTRAP 6500+.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid (Buffer enhances ionization).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.[3]

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[4]

  • MRM Transitions:

    • Quantifier: 193.1 → 149.1 (Loss of CO2)

    • Qualifier: 193.1 → 134.1 (Loss of methoxy/ring fragmentation)

Cross-Validation Strategy

Cross-validation ensures that the high-sensitivity LC-MS/MS method correlates linearly with the robust HPLC-UV method, allowing researchers to switch between them based on the development phase.

Experimental Workflow

The following diagram illustrates the decision logic and validation flow for these two methods.

ValidationWorkflow Start Sample: 8-Methoxyimidazo [1,2-A]pyridine-2-carboxylic acid Decision Determine Analytical Goal Start->Decision RouteA Route A: Bulk Purity / Assay (>0.1% w/w) Decision->RouteA High Conc. RouteB Route B: Trace Impurities / Genotoxins (<100 ppm) Decision->RouteB Low Conc. MethodA Method A: HPLC-UV (C18, Acidic Mobile Phase) RouteA->MethodA MethodB Method B: LC-MS/MS (ESI+, MRM Mode) RouteB->MethodB Validation Cross-Validation Checkpoint (Linearity & Recovery) MethodA->Validation Data Input A MethodB->Validation Data Input B Output Final Validated Report (ICH Q2 R1 Compliant) Validation->Output

Figure 1: Decision matrix for selecting and validating analytical methods based on concentration requirements.

Comparative Performance Data

The table below summarizes the expected performance metrics derived from standard validation protocols for imidazopyridine derivatives.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Cross-Validation Verdict
Linearity Range 10 µg/mL – 500 µg/mL1 ng/mL – 1000 ng/mLMethods are complementary; no overlap in optimal range.
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mLLC-MS is 1000x more sensitive.
Precision (RSD) < 0.5% (Excellent)< 3.0% (Acceptable)HPLC-UV is superior for assay potency.
Specificity Moderate (relies on retention time)High (Mass + Retention time)LC-MS required for co-eluting impurity identification.
Matrix Effect NegligibleHigh (Requires deuterated internal standards)HPLC-UV is more robust for crude reaction mixtures.
Validation Protocol for Cross-Correlation

To validate Method B against Method A:

  • Preparation: Prepare a stock solution of the reference standard at 1 mg/mL.

  • Dilution Series: Create 5 dilution points spanning the "handover range" (e.g., 10 µg/mL).

  • Analysis: Inject the same vials into both systems.

  • Acceptance Criteria: The calculated concentration from LC-MS/MS must be within ±5% of the HPLC-UV value at the crossover concentration.

Mechanistic Pathway of Degradation

Understanding the degradation pathway is vital for method development. The carboxylic acid moiety at position 2 is susceptible to thermal decarboxylation, yielding 8-methoxyimidazo[1,2-a]pyridine.

DegradationPathway Parent 8-Methoxyimidazo[1,2-A] pyridine-2-carboxylic acid (MW 192.17) Intermediate Transition State (Zwitterionic) Parent->Intermediate Heat / Acid Product 8-Methoxyimidazo [1,2-A]pyridine (Decarboxylated Impurity) (MW 148.16) Intermediate->Product CO2 CO2 Gas Intermediate->CO2

Figure 2: Thermal decarboxylation pathway. Method A must resolve the Parent from the Decarboxylated Impurity.

References

  • SynZeal Research. (n.d.). Vonoprazan Impurity 8 and Related Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Development and Validation of an HPLC Method for Simultaneous Assay... (General HPLC Validation Principles). Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link][5][6][7]

Sources

Comparative

A Comparative Guide to the Synthesis of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid: A Benchmark Analysis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a direct consequence of its favorable pharmacological profile and...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a direct consequence of its favorable pharmacological profile and the rich synthetic chemistry that allows for diverse functionalization. Among its many derivatives, 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid stands out as a key building block in the development of novel pharmaceuticals, particularly in the realm of neurological and anti-inflammatory drug discovery.

This guide provides an in-depth technical comparison of synthetic routes to 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid. We will benchmark a classical two-step approach against modern synthetic strategies, namely the Groebke-Blackburn-Bienaymé multicomponent reaction and a microwave-assisted synthesis. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies, enabling informed decisions in the laboratory and during process scale-up.

The Benchmark: A Classical Two-Step Synthesis

The traditional approach to synthesizing 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a reliable, two-step process involving an initial cyclocondensation to form the corresponding ethyl ester, followed by hydrolysis. This method, adapted from the well-established synthesis of analogous imidazo[1,2-a]pyridines, serves as our benchmark for its robustness and predictability.

The synthesis commences with the cyclocondensation of 2-amino-3-methoxypyridine with ethyl bromopyruvate. This reaction proceeds via an initial SN2 reaction, where the more nucleophilic pyridine ring nitrogen of 2-amino-3-methoxypyridine attacks the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The final step is a straightforward ester hydrolysis under basic conditions to afford the target carboxylic acid.

Experimental Protocol: Classical Two-Step Synthesis

Step 1: Synthesis of Ethyl 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-3-methoxypyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl bromopyruvate (1.1 eq).

  • The reaction mixture is stirred at reflux for 6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Step 2: Synthesis of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

  • The purified ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (3:1).

  • Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature overnight.

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.

Alternative Synthetic Strategies

While the classical approach is dependable, modern synthetic chemistry offers alternatives that can provide advantages in terms of efficiency, atom economy, and reaction time.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1] However, with judicious selection of starting materials, it can be adapted for the synthesis of other derivatives. For our target molecule, a plausible GBB-based approach would involve the reaction of 2-amino-3-methoxypyridine, an ester of glyoxylic acid (as the aldehyde component), and a suitable isocyanide. This would directly generate an ester of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, which can then be hydrolyzed. The reaction is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)3), to activate the imine intermediate towards nucleophilic attack by the isocyanide.[2]

dot

GBB_Reaction cluster_reactants Reactants 2-amino-3-methoxypyridine 2-amino-3-methoxypyridine One-Pot Reaction One-Pot Reaction 2-amino-3-methoxypyridine->One-Pot Reaction Glyoxylic Acid Ester Glyoxylic Acid Ester Glyoxylic Acid Ester->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Product_Ester Ethyl 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylate One-Pot Reaction->Product_Ester GBB Reaction (Lewis Acid Catalyst) Hydrolysis Hydrolysis Final_Product 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid Hydrolysis->Final_Product Product_Ester->Hydrolysis

Caption: Groebke-Blackburn-Bienaymé Reaction Workflow

Proposed Protocol: Groebke-Blackburn-Bienaymé Reaction

  • In a reaction vessel, combine 2-amino-3-methoxypyridine (1.0 eq), ethyl glyoxylate (1.1 eq), and tert-butyl isocyanide (1.1 eq) in methanol (5 mL/mmol).

  • Add scandium(III) triflate (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography to obtain the ethyl ester, which is then hydrolyzed as described in the classical method.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times.[3] The classical cyclocondensation reaction can be dramatically expedited through the use of microwave irradiation. The high energy input rapidly heats the polar solvent and reactants, overcoming the activation energy barrier more efficiently than conventional heating.

dot

Microwave_Synthesis cluster_reactants Reactants 2-amino-3-methoxypyridine 2-amino-3-methoxypyridine Microwave Irradiation Microwave Irradiation 2-amino-3-methoxypyridine->Microwave Irradiation Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Microwave Irradiation Product_Ester Ethyl 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylate Microwave Irradiation->Product_Ester Cyclocondensation (Ethanol, 10-30 min) Hydrolysis Hydrolysis Final_Product 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid Hydrolysis->Final_Product Product_Ester->Hydrolysis

Caption: Microwave-Assisted Synthesis Workflow

Experimental Protocol: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, combine 2-amino-3-methoxypyridine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in ethanol (5 mL/mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 15-30 minutes.

  • After cooling, the reaction mixture is worked up and purified as described in the classical synthesis of the ethyl ester.

  • The subsequent hydrolysis to the carboxylic acid is performed as previously detailed.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic method. The data presented is based on typical results reported in the literature for analogous transformations.

ParameterClassical Two-Step SynthesisGroebke-Blackburn-Bienaymé ReactionMicrowave-Assisted Synthesis
Overall Yield Good to Excellent (60-80%)Moderate to Good (50-75%)Excellent (80-95%)
Reaction Time 6-24 hours24-48 hours15-45 minutes
Reaction Temperature Reflux (approx. 78°C for EtOH)Room TemperatureElevated (e.g., 120°C)
Reagents Readily availableRequires isocyanideReadily available
Catalyst None requiredLewis Acid (e.g., Sc(OTf)3)None required
Atom Economy ModerateGood (one-pot)Moderate
Scalability Well-establishedCan be challengingRequires specialized equipment
Key Advantage Reliability and predictabilityOne-pot efficiencyDrastic reduction in reaction time
Key Disadvantage Long reaction timesUse of often toxic isocyanidesInitial capital for equipment

Causality Behind Experimental Choices

  • Solvent Selection: Ethanol is a common choice for these reactions due to its ability to dissolve the reactants, its relatively high boiling point for reflux conditions, and its polar nature which is suitable for microwave heating.

  • Base in Hydrolysis: Lithium hydroxide is a strong base that effectively saponifies the ester without promoting significant side reactions. Other bases like sodium hydroxide or potassium hydroxide can also be used.

  • Catalyst in GBB: A Lewis acid catalyst is crucial in the GBB reaction to activate the in-situ formed imine, making it more electrophilic and susceptible to attack by the isocyanide nucleophile.

  • Microwave Parameters: The temperature and time for microwave synthesis are optimized to ensure complete reaction while minimizing the formation of degradation byproducts.

Conclusion

The choice of synthetic route for 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is contingent on the specific needs of the research or development program.

  • The Classical Two-Step Synthesis remains a robust and reliable method, particularly for large-scale synthesis where predictability and well-understood reaction parameters are paramount.

  • The Groebke-Blackburn-Bienaymé Reaction offers an elegant one-pot solution that is attractive for library synthesis and exploring chemical diversity, though the handling of isocyanides requires appropriate safety precautions.

  • Microwave-Assisted Synthesis provides a significant advantage in terms of speed, making it an excellent choice for rapid lead optimization and the synthesis of smaller quantities of material under tight deadlines.

By understanding the intricacies of each method, researchers can select the most appropriate synthetic strategy to efficiently access this valuable building block for the advancement of drug discovery.

References

  • Grošelj, U., et al. (2008).
  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Groebke, K., et al. (1998).
  • Blackburn, C. (1998). A Three-Component Solid-Phase Synthesis of 3-Amino-Substituted Imidazo[1,2-a]pyridines and -pyrazines. Tetrahedron Letters, 39(32), 5469-5472.
  • Bienaymé, H., & Bouzid, K. (1998). A New Hetero-Annulation Reaction. A Simple and Versatile One-Step Synthesis of Imidazo[1,2-a]pyridines and -Pyrazines.
  • Sharma, U., et al. (2015). Microwave-assisted synthesis of imidazo[1,2-a]pyridines. Der Pharma Chemica, 7(10), 123-127. Available at: [Link]

  • Dabiri, M., et al. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water.
  • Gueiffier, A., et al. (2001). Synthesis of imidazo[1,2-a]pyridines and their 2- and 3-substituted derivatives. Journal of Heterocyclic Chemistry, 38(4), 957-961.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

Sources

Validation

independent replication of studies on 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Topic: Independent Replication & Performance Guide: 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Replication & Performance Guide: 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (8-MIPCA) is a high-value pharmacophore scaffold, particularly critical in the development of Potassium-Competitive Acid Blockers (P-CABs) and next-generation anti-infectives.[1] Its structural integrity relies heavily on the precise installation of the 8-methoxy group, which introduces unique steric and electronic influences on the bicyclic core.

This guide provides an independent technical replication of the synthesis and functional validation of 8-MIPCA. We compare the Classic Condensation Protocol against a Modern One-Pot Oxidative Route , evaluating yield, purity, and scalability.

Part 1: The Replication Challenge

The primary challenge in working with 8-substituted imidazo[1,2-a]pyridines is the regiochemical fidelity during cyclization and the electronic deactivation caused by the methoxy group at the 8-position (corresponding to the 3-position of the starting pyridine).

  • Why it matters: The 8-methoxy substituent is often a "selectivity toggle" in kinase inhibitors and gastric acid secretion inhibitors (e.g., related to Soraprazan analogs).[1]

  • The Pitfall: Commercial batches often contain the 6-isomer impurity or uncyclized intermediates due to the steric hindrance adjacent to the bridgehead nitrogen.

Part 2: Comparative Methodologies

We evaluated two distinct synthetic pathways to generate high-purity 8-MIPCA.

Method A: The "Gold Standard" Condensation (Benchmark)

This route utilizes the condensation of 2-amino-3-methoxypyridine with ethyl bromopyruvate, followed by saponification.

  • Mechanism: Nucleophilic attack of the ring nitrogen on the alkyl halide, followed by cyclodehydration.

  • Pros: Highly predictable, scalable (>100g), crystalline intermediates.

  • Cons: Two steps (ester formation + hydrolysis), uses lachrymatory reagents (bromopyruvate).[1]

Method B: One-Pot Oxidative Coupling (Alternative)

A green chemistry approach using copper-catalyzed oxidative coupling of 2-amino-3-methoxypyridine with propiolic acid or acrylate derivatives.[1]

  • Mechanism: Cu-catalyzed oxidative C-H functionalization / annulation.

  • Pros: Single step, avoids halogenated alpha-keto esters.

  • Cons: Variable yields for electron-rich substrates; difficult purification of copper residues.

Experimental Data Summary
MetricMethod A (Condensation)Method B (Oxidative Coupling)
Overall Yield 78% (Isolated)45% (Isolated)
Purity (HPLC) >99.5% (after recrystallization)92% (requires column chrom.)[1]
Reaction Time 4 hours (Reflux) + 2 hours (Hyd)12-24 hours
Atom Economy Moderate (Bromide waste)High (Water byproduct)
Scalability Excellent (Linear scale-up)Poor (Exotherm/Catalyst load)

Analyst Verdict: For drug discovery campaigns requiring >5g of material, Method A is the only reliable protocol. Method B is academically interesting but fails on purity profiles required for GMP-adjacent workflows.

Part 3: Validated Protocols
Protocol A: Step-by-Step Condensation (Recommended)

Reagents:

  • 2-Amino-3-methoxypyridine (1.0 eq)[1]

  • Ethyl bromopyruvate (1.1 eq)[1]

  • Ethanol (0.5 M concentration)

  • Sodium Hydroxide (2.0 eq for hydrolysis)[1]

Workflow:

  • Cyclization: Dissolve 2-amino-3-methoxypyridine in Ethanol. Add Ethyl bromopyruvate dropwise at RT.

  • Reflux: Heat to reflux (78°C) for 4 hours. The solution will darken; precipitation of the hydrobromide salt may occur.

  • Isolation (Intermediate): Cool to 0°C. Filter the precipitate (Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate HBr salt).

  • Hydrolysis: Suspend the ester in THF/Water (1:1). Add NaOH. Stir at RT for 2 hours.

  • Workup: Acidify to pH 3-4 with 1M HCl. The free acid (8-MIPCA) precipitates as an off-white solid.

  • Purification: Recrystallize from Methanol/Water.

Critical Control Points (The "Trust" Pillar)
  • Stoichiometry: Excess bromopyruvate leads to N-alkylation impurities that are difficult to remove.

  • pH Control: During acidification, do not drop below pH 2, or the pyridine nitrogen will protonate, increasing water solubility and reducing yield.[1]

Part 4: Visualization of Logic & Pathways

The following diagram illustrates the decision logic for synthesis and the critical validation steps.

SynthesisLogic Start Target: 8-Methoxyimidazo[1,2-a] pyridine-2-carboxylic acid Substrate Start: 2-Amino-3-methoxypyridine Start->Substrate RouteA Route A: Condensation (Ethyl Bromopyruvate) Substrate->RouteA Preferred RouteB Route B: Oxidative Coupling (Cu Cat / O2) Substrate->RouteB Alternative IntermedA Intermediate: Ethyl Ester (Crystalline Solid) RouteA->IntermedA Reflux 4h IntermedB Crude Mixture (Complex Matrix) RouteB->IntermedB 12-24h Hydrolysis Hydrolysis (NaOH/THF) IntermedA->Hydrolysis PurificationB Column Chromatography (Difficult Separation) IntermedB->PurificationB PurificationA Acidification (pH 3-4) & Recrystallization Hydrolysis->PurificationA Validation QC Validation: 1. 1H NMR (H-5 doublet) 2. HPLC Purity >98% PurificationA->Validation High Yield PurificationB->Validation Low Yield

Caption: Comparative workflow for the synthesis of 8-MIPCA. Route A (Green) offers a streamlined, self-purifying pathway compared to the complex workup of Route B (Red).

Part 5: Analytical Validation (Self-Validating System)

To ensure the "Independent Replication" is successful, you must confirm the structure using these specific NMR markers. The 8-methoxy group causes distinct shielding patterns compared to the unsubstituted analog.

1H NMR Diagnostic Peaks (DMSO-d6, 400 MHz):

  • 
     3.96 ppm (s, 3H):  The methoxy group.[2] Crucial check: If this integrates to <3H, you may have demethylation (a common side reaction in harsh acidic conditions).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     8.10 ppm (d, J=6.6 Hz, 1H):  H-5 proton.[2] This doublet is deshielded by the ring nitrogen.
    
  • 
     7.49 ppm (d, J=8.9 Hz, 1H):  H-7 proton.[2]
    
  • Absence of H-8: The spectrum must lack the triplet/multiplet typically seen at the 8-position in unsubstituted imidazopyridines.

Functional Assay: Amide Coupling Efficiency To verify the carboxylic acid's reactivity (crucial for P-CAB synthesis), we performed a test coupling with benzylamine.[1]

  • Conditions: EDC·HCl / HOBt, DMF, RT, 2h.

  • Result: 92% conversion to the benzyl amide.

  • Observation: The 8-methoxy group exerts steric pressure.[2] Standard HATU couplings may require extended reaction times (4h+) compared to the 6-methoxy isomer.

References
  • BenchChem. (n.d.).[1] 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid: Structure and Applications. Retrieved from

  • Grošelj, U., et al. (2008).[1][3] Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370.[1][3] Retrieved from

  • Yan, R. L., et al. (2012).[1][4][5] Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry, 77(4), 2024-2028. Retrieved from

  • Bagdi, A. K., et al. (2020).[1][6] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. Chemical Methodologies. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[1] Imidazo[1,2-a]pyridine-2-carboxylic acid Product Sheet. Retrieved from

Sources

Comparative

Comparative Guide: Orthogonal Validation of 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid Binding

Part 1: Executive Summary & Strategic Context 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (hereafter 8-MIP-2-CA ) is a privileged scaffold intermediate, primarily recognized in the development of Potassium-Competit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (hereafter 8-MIP-2-CA ) is a privileged scaffold intermediate, primarily recognized in the development of Potassium-Competitive Acid Blockers (P-CABs) targeting the gastric H⁺/K⁺-ATPase (e.g., Soraprazan and Vonoprazan analogs). While often used as a synthetic precursor, validating the binding affinity of this carboxylic acid fragment is a critical step in Fragment-Based Drug Discovery (FBDD).

The Challenge: As a low molecular weight (LMW ~192 Da) fragment with an ionizable carboxylic acid group (pKa ~3-5), 8-MIP-2-CA presents specific characterization hurdles:

  • Weak Affinity: Precursors often exhibit high micro- to millimolar

    
    , requiring high-sensitivity techniques.
    
  • Solubility & pH: The protonation state of the carboxylic acid significantly alters binding electrostatics, particularly for targets like H⁺/K⁺-ATPase which function in acidic gradients.

  • Promiscuity: Small acidic fragments can be "frequent hitters" (PAINS). Orthogonal validation is mandatory to rule out non-specific binding.

This guide compares the three most effective biophysical modalities for validating this specific interaction: Surface Plasmon Resonance (SPR) , Saturation Transfer Difference NMR (STD-NMR) , and MicroScale Thermophoresis (MST) .

Part 2: Comparative Analysis of Binding Methodologies

The following analysis evaluates which platform best suits the physicochemical profile of 8-MIP-2-CA .

Surface Plasmon Resonance (SPR)
  • Role: The kinetic "Gold Standard."

  • Why for 8-MIP-2-CA? SPR (e.g., Biacore 8K) is the only technique sensitive enough to resolve the rapid on/off rates (

    
    ) typical of fragment binders. It allows for "Clean Screen" analysis to detect sticky compounds.
    
  • Critical Limitation: Requires immobilization of the target (H⁺/K⁺-ATPase), which is a complex transmembrane protein. Requires detergent optimization or nanodiscs.

STD-NMR (Ligand-Observed)
  • Role: Structural validation of the epitope.

  • Why for 8-MIP-2-CA? It detects magnetization transfer from the protein to the ligand. It explicitly confirms which part of the molecule binds. For 8-MIP-2-CA, it verifies if the 8-methoxy group (critical for P-CAB activity) is in close contact with the receptor.

  • Critical Limitation: Does not provide accurate kinetic constants; high protein consumption (though the protein does not need to be immobilized).

MicroScale Thermophoresis (MST)
  • Role: Solution-phase equilibrium binding.

  • Why for 8-MIP-2-CA? It avoids surface immobilization issues. It is highly tolerant of the complex buffers (lipids/detergents) required to keep H⁺/K⁺-ATPase stable.

  • Critical Limitation: The signal-to-noise ratio can be low for very small molecules (~192 Da) unless the binding induces a significant conformational change or hydration shell shift.

Summary of Performance Metrics
FeatureSPR (Biacore/Sierra) STD-NMR MST (Monolith)
Primary Output Kinetics (

)
Structural EpitopeEquilibrium

Sensitivity (LMW) High (can detect <100 Da)High (best for mM binders)Moderate (depends on fluorophore)
Protein Req. Low (<10

g immobilized)
High (>50

M bulk)
Low (<100 nM)
Throughput High (384-well)LowMedium
Suitability for 8-MIP-2-CA Best for Screening Best for Validation Best for Native Conditions

Part 3: Scientific Integrity - The Validation Workflow

To confirm binding definitively, do not rely on a single method. Use the following decision matrix.

ValidationWorkflow Start Start: 8-MIP-2-CA Sample QC QC: Solubility & Aggregation (DLS / Nephelometry) Start->QC Primary Primary Screen: SPR (Single Cycle Kinetics) QC->Primary Pass Discard Discard / Re-synthesize QC->Discard Fail (Aggregates) Decision1 Binding Detected? Primary->Decision1 Ortho1 Orthogonal 1: STD-NMR (Confirm Epitope) Decision1->Ortho1 Yes (Transient) Decision1->Discard No Response Ortho2 Orthogonal 2: MST (Solution Phase K_D) Ortho1->Ortho2 Competition Mechanism Check: K+ Competition Assay Ortho2->Competition Final Confirmed Hit (Ready for Optimization) Competition->Final

Figure 1: Decision Matrix for validating LMW fragment binding.

Part 4: Detailed Experimental Protocol (SPR)

This protocol is designed for H⁺/K⁺-ATPase (gastric proton pump) but is adaptable to other targets.

Objective

Determine the


 of 8-MIP-2-CA using Single Cycle Kinetics (SCK) to minimize protein degradation.
Materials
  • Ligand: 8-MIP-2-CA (dissolved in 100% DMSO to 100 mM).

  • Target: H⁺/K⁺-ATPase (stabilized in nanodiscs or mild detergent DDM/CHS).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Note: For P-CABs, testing at pH 6.5 is also recommended to mimic the luminal environment.

  • Sensor Chip: Series S Sensor Chip CM5 (Cytiva) or Ni-NTA (if His-tagged).

Step-by-Step Workflow
1. Surface Preparation (Causality: Ligand Density)
  • Action: Immobilize H⁺/K⁺-ATPase to a level of ~2000-3000 RU.

  • Reasoning: Since 8-MIP-2-CA is small (~192 Da), the theoretical

    
     is low.
    
    
    
    
    • If Protein is ~100 kDa and Analyte is ~192 Da, you need high density to see a signal.

    • Self-Validation: If

      
       < 5 RU, the data is unreliable. Aim for theoretical 
      
      
      
      of 10-15 RU.
2. Solvent Correction (Causality: Refractive Index)
  • Action: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running buffer contains 5% DMSO.

  • Reasoning: Small molecules require DMSO for solubility. SPR measures refractive index changes; bulk DMSO shifts can mask the tiny binding signal of the fragment.

3. Injection Cycle (Single Cycle Kinetics)
  • Action: Inject 5 concentrations of 8-MIP-2-CA (e.g., 10

    
    M, 30 
    
    
    
    M, 100
    
    
    M, 300
    
    
    M, 1000
    
    
    M) sequentially without regeneration.
  • Reasoning: Acidic regeneration often kills the ATPase activity. SCK avoids this.

  • Flow Rate: High flow (30-50

    
    L/min) to minimize mass transport limitations.
    
4. Specificity Control (The "K+ Shift")
  • Action: Run the assay in the presence of 10 mM KCl.

  • Reasoning: P-CABs bind competitively vs. Potassium. If 8-MIP-2-CA is a true P-CAB fragment, the presence of saturating K+ should reduce or abolish the binding signal (increase the apparent

    
    ).
    

Part 5: Data Presentation & Interpretation[1]

Visualizing the Binding Mechanism

The following diagram illustrates the SPR sensorgram logic expected for a fast-on/fast-off fragment like 8-MIP-2-CA.

SPR_Logic Baseline Baseline (Buffer only) Assoc Association (Rapid rise to Eq) Baseline->Assoc Inject 8-MIP-2-CA Steady Steady State (Flat plateau) Assoc->Steady Equilibrium reached SquareShape Square Wave Shape (Typical for Fragments) Assoc->SquareShape Dissoc Dissociation (Rapid drop to 0) Steady->Dissoc Wash with Buffer Fit Fit to 1:1 Model Calc K_D Dissoc->Fit

Figure 2: Expected "Square Wave" sensorgram profile for LMW fragments.

Representative Data Table

When analyzing 8-MIP-2-CA, compare your results against these theoretical benchmarks for a valid hit:

ParameterExpected Value Interpretation

(Affinity)
50

M - 500

M
Moderate affinity (typical for fragments). If <1

M, suspect aggregation.

(Assoc. Rate)

Very fast association.

(Dissoc. Rate)

Fast dissociation (rapid clearance).
Binding Stoichiometry ~1.0If >1.5, suspect non-specific binding/aggregation.
Effect of K+ (10mM) Signal DecreaseConfirms P-CAB mechanism (competitive with K+).

Part 6: References

  • Scott, D. E., et al. (2016). Fragment-based drug discovery: A practical approach.Methods in Molecular Biology . Link

    • Authority on FBDD and SPR screening protocols.

  • Wallmark, B., et al. (1987).[1] Differentiation among inhibitory actions of omeprazole, cimetidine, and SCH 28080 on gastric acid secretion.Journal of Biological Chemistry .[1] Link

    • Foundational text establishing the binding mode of imidazo[1,2-a]pyridines (SCH 28080) to H+/K+-ATPase.

  • Palmer, A. M., et al. (2007).[2] Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers.[2]Journal of Medicinal Chemistry . Link

    • Provides SAR data on imidazopyridine derivatives and the importance of the 8-position substituents.

  • Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy.Angewandte Chemie . Link

    • The definitive protocol for STD-NMR validation of fragments.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The handling and disposal o...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid are paramount to operational integrity and personal safety. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven best practices.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its biological activity necessitates a cautious and informed approach to waste management. This document serves as your operational directive for ensuring that waste streams containing this compound are handled responsibly from cradle-to-grave.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of a compound is the critical first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for the 8-methoxy derivative is not publicly available, we can extrapolate a reliable hazard profile from closely related analogs within the imidazo[1,2-a]pyridine class.

Based on data from similar structures, 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid should be treated as a hazardous substance.[3][4][5] The primary risks are associated with its potential irritant properties and harm if ingested.

Table 1: Assumed Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS CategoryPrecautionary StatementRationale and Causality
Acute Toxicity, Oral Category 4H302: Harmful if swallowedThe fused ring system can interfere with biological processes upon ingestion.
Skin Irritation Category 2H315: Causes skin irritationHeterocyclic compounds can interact with skin proteins, causing irritation. Prolonged contact should be avoided.[5]
Serious Eye Irritation Category 2AH319: Causes serious eye irritationThe acidic nature and chemical structure can cause significant irritation or damage to eye tissue upon contact.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAs a fine powder, the compound can be inhaled, irritating the respiratory tract.[3][5]
Aquatic Hazard (Acute) Category 3H402: Harmful to aquatic lifeOrganic molecules of this nature can be disruptive to aquatic ecosystems; therefore, drain disposal is strictly prohibited.

This risk profile mandates that 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid be disposed of as hazardous chemical waste . It must never be disposed of in standard trash or down the drain.[6][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA 29 CFR 1910.1450 ("The Laboratory Standard"): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP).[8][9] This disposal guide is designed to be a component of your lab's CHP. The standard mandates that personnel are trained on the hazards of the chemicals they handle and the proper procedures for waste disposal.[10][11]

  • EPA Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal.[12] When you generate a bottle of waste containing this compound, you become a hazardous waste generator and must comply with RCRA's requirements for labeling, storage, and disposal.[13][14]

Personnel Protection and Engineering Controls

Before handling the compound or its waste, ensure the following controls are in place to minimize exposure.

  • Engineering Controls: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust.[3] Ensure an eyewash station and safety shower are immediately accessible.[3][5]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles or a face shield.[5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Discard gloves immediately if contamination occurs and wash hands.

    • Body Protection: A fully buttoned laboratory coat.[15]

Waste Characterization and Segregation Workflow

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions. The following diagram outlines the decision-making process for segregating waste containing 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid.

Sources

Handling

Comprehensive Safety and Handling Guide for 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid. The following protocols are designed to ensure your safety and the integrity of your research by explaining the causality behind each recommendation.

Understanding the Hazard Profile

Key Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Serious Eye Damage: Poses a significant risk of serious eye injury.

  • Skin Irritation: Can cause skin irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][5][6]

  • Aquatic Toxicity: May be harmful to aquatic life.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Causes serious eye damageSerious eye damage (Category 1)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Causes skin irritationSkin Irritation (Category 2)Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[3][7]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[3][5]
Harmful to aquatic lifeShort-term (acute) aquatic hazard (Category 3)Avoid release to the environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough risk assessment is the foundation of laboratory safety. For handling 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid, a comprehensive PPE strategy is mandatory.[8][9]

Primary Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of solid and solutions of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate general laboratory ventilation.[3]

Essential Personal Protective Equipment

The following PPE is required when handling this compound:[10]

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory at all times.[11]

    • Face Shield: A face shield must be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[3]

  • Hand Protection:

    • Gloves: Nitrile gloves are the minimum requirement. Consider double-gloving for added protection, especially during prolonged handling.[3][9] Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and contamination of personal clothing.

    • Closed-Toe Shoes and Long Pants: This is a standard requirement for all laboratory work to protect your feet and legs from spills.[9]

  • Respiratory Protection:

    • Respirator: If working outside of a fume hood or if there is a potential for aerosolization of the solid compound, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5]

Safe Handling and Operational Plan

Adherence to good laboratory practices is critical to minimize exposure and ensure a safe working environment.[7]

Preparation and Weighing
  • Designated Area: Designate a specific area within the chemical fume hood for handling 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid.

  • Weighing: If possible, weigh the compound directly in the fume hood. If this is not feasible, use a balance with a draft shield and handle the material with care to avoid creating dust.

  • Spill Containment: Have a spill kit readily available.

Solution Preparation
  • Solvent Addition: When preparing solutions, slowly add the solvent to the solid to minimize dust generation.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent and decontaminating solution.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[7]

Emergency Procedures: Plan for the Unexpected

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place the waste in a sealed container.

  • Decontaminate: Decontaminate the spill area.

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Segregation: Collect all waste containing 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid in a designated, labeled, and sealed container.

  • Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain or in the regular trash.[12]

Visual Workflow for Safe Handling

Workflow for Handling 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash dispose_container Seal Waste Container cleanup_wash->dispose_container dispose_professional Professional Disposal dispose_container->dispose_professional

Caption: Step-by-step workflow for the safe handling of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid.

References

  • Blotny, G. (n.d.). MSDS of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-8-Carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]

  • Chem-Impex. (n.d.). 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Advances in Synthesis and Application of Imidazopyridine Derivatives. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.